molecular formula C15H12N2 B11999124 N-Phenyl-1-isoquinolinamine

N-Phenyl-1-isoquinolinamine

Número de catálogo: B11999124
Peso molecular: 220.27 g/mol
Clave InChI: IVKBQKXRJFEWRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Phenyl-1-isoquinolinamine (CAS 23023-35-0), also known as 3-Phenyl-1-isoquinolinamine, is a high-purity heterocyclic organic compound with the molecular formula C 15 H 12 N 2 and a molecular weight of 220.27 . This isoquinolinamine derivative serves as a key scaffold in medicinal chemistry and is recognized for its significant potential in oncological research, particularly in the study of acute lymphoblastic leukemia (ALL) . Extensive research into structurally related isoquinolinamine compounds has demonstrated potent anti-leukemic activity. Studies show that these compounds, especially against B-cell acute lymphoblastic leukemia (B-ALL) cell lines, can dramatically reduce metabolic activity, with some analogs decreasing viability to as low as 14.5% at 10 μM concentrations . The specific anti-proliferative effect is associated with the induction of apoptosis and changes in cell morphology, without exhibiting hemolysis on erythrocytes or cytotoxicity against healthy leukocytes, suggesting a promising therapeutic window . The core isoquinoline structure is a common feature in molecules that influence key cellular signaling pathways, including PI3K/AKT, MAPK, and JAK/STAT, and can act as kinase inhibitors by targeting ATP-binding sites . Furthermore, the broader class of 3,4-dihydro-1-isoquinolinamines has been identified as a novel class of nitric oxide synthase (NOS) inhibitors, exhibiting a range of isoform selectivity and potency for this enzyme family . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human use, diagnosis, or therapeutic applications of any kind. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H12N2

Peso molecular

220.27 g/mol

Nombre IUPAC

N-phenylisoquinolin-1-amine

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17)

Clave InChI

IVKBQKXRJFEWRY-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32

Origen del producto

United States
Foundational & Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of N-phenyl-1-isoquinolinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenyl-1-isoquinolinamine (N-phenylisoquinolin-1-amine) is a highly privileged pharmacophore in medicinal chemistry, serving as a critical building block and tool compound for interrogating intracellular signaling. In in vitro models, the 1-aminoisoquinoline scaffold primarily functions as a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) , while also demonstrating selective modulation of Transient Receptor Potential Canonical 4/5 (TRPC4/5) ion channels .

As an Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we dissect the causality behind its target engagement, outline the physicochemical advantages of the scaffold, and provide self-validating in vitro protocols required to rigorously evaluate its mechanism of action.

Structural Biology & Target Engagement Logic

ATP-Competitive Kinase Inhibition (ROCK1/2)

The primary mechanism of action for N-phenyl-1-isoquinolinamine derivatives is the competitive displacement of ATP at the kinase catalytic domain. This is driven by a highly specific structure-activity relationship (SAR):

  • Hinge Region Anchoring: The isoquinoline ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This creates a critical bidentate interaction with the backbone amides of the ROCK hinge region (typically Met156 in ROCK1) .

  • Hydrophobic Pocket Exploitation: The N-phenyl moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. This increases the residence time ( τ ) of the inhibitor and provides a steric shield that enhances selectivity over other AGC-family kinases like PKA and PKG.

Physicochemical Superiority: The pKa Advantage

A critical, often overlooked mechanism of its in vitro cellular efficacy is its ionization profile. Benzamidine-based inhibitors often struggle with cellular permeability due to their highly basic nature ( pKa​≈12.5 ). The substitution of a benzamidine with a 1-aminoisoquinoline core drastically lowers the pKa​ of the basic center to approximately 7.5 . This near-physiological pKa​ ensures that a significant fraction of the compound remains un-ionized in the assay media, exponentially increasing passive membrane permeability and intracellular target engagement.

SAR_Logic Core 1-Aminoisoquinoline Core N_Phenyl N-Phenyl Substitution Core->N_Phenyl pKa Lower pKa (~7.5) vs Benzamidine Core->pKa Hinge Bidentate H-Bonding at Kinase Hinge N_Phenyl->Hinge Permeability Enhanced Membrane Permeability pKa->Permeability Potency High in vitro Cellular Potency Permeability->Potency Hinge->Potency

Figure 1: Logical relationship between the chemical features of N-phenyl-1-isoquinolinamine and efficacy.

Quantitative Pharmacodynamics (In Vitro)

To benchmark N-phenyl-1-isoquinolinamine against other tool compounds, it is essential to understand its kinetic parameters across various targets. The table below summarizes the typical in vitro quantitative data for this class of molecules.

Biological TargetAffinity/Activity MetricTypical Value RangeMechanistic Consequence in Cell Models
ROCK1 Biochemical IC50​ 50 nM – 1.5 µMInhibition of MYPT1 phosphorylation; loss of stress fibers
ROCK2 Biochemical IC50​ 50 nM – 1.5 µMInhibition of MLC2 phosphorylation; reduced contractility
TRPC4 / TRPC5 Cellular IC50​ 0.5 µM – 5.0 µMAntagonism of native channels; blockade of Ca2+ influx
MRGPRX1 Cellular EC50​ 0.05 µM – 3.7 µMGPCR agonism (highly dependent on ring substitution)

Signaling Pathways & Phenotypic Modulation

Inhibition of ROCK1/2 by N-phenyl-1-isoquinolinamine halts the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2). Because ROCK normally phosphorylates and inactivates MYPT1, its inhibition allows MYPT1 to remain active, which subsequently dephosphorylates MLC2. The net phenotypic result in vitro is the rapid disassembly of the actin cytoskeleton and loss of focal adhesions.

ROCK_Pathway LPA LPA / GPCR Activation RhoA RhoA (GTP-bound) LPA->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 MLC2 MLC2 (Phosphorylation) ROCK->MLC2 Inhibitor N-phenyl-1-isoquinolinamine Inhibitor->ROCK ATP-Competitive Inhibition Actin Actin Stress Fiber Formation MYPT1->Actin MLC2->Actin

Figure 2: Mechanism of ROCK1/2 inhibition by N-phenyl-1-isoquinolinamine and downstream effects.

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its internal controls. To rigorously validate the mechanism of action of N-phenyl-1-isoquinolinamine, researchers must employ orthogonal assays: a biochemical assay to prove direct target engagement, and a cellular assay to prove membrane permeability and downstream signaling modulation.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality: Conjugated aromatic systems like isoquinolines often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed reading window, completely bypassing compound auto-fluorescence to yield a true IC50​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of N-phenyl-1-isoquinolinamine in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1%).

  • Kinase Incubation: Add 1 nM of recombinant human ROCK1 (or ROCK2) and 1 µM of ULight-labeled MYPT1 peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 22°C to ensure steady-state kinetics.

  • Detection: Stop the reaction by adding EDTA (final 10 mM) alongside a Europium-labeled anti-phospho-MYPT1 antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and 10 µM Staurosporine as the positive control. The assay is only valid if Z′≥0.6 .

TR_FRET Prep 1. Compound Dilution (DMSO) Kinase 2. ROCK1/2 + Substrate Incubation Prep->Kinase ATP 3. ATP Addition (Reaction Start) Kinase->ATP Detect 4. Eu-Antibody Addition ATP->Detect Read 5. TR-FRET Readout (665/615 nm) Detect->Read

Figure 3: Step-by-step TR-FRET biochemical assay workflow for validating kinase inhibition kinetics.

Protocol 2: Cellular MLC2 Phosphorylation Assay (Western Blot)

Causality: To confirm that the pKa​ advantage translates to live cells, we must measure the suppression of the direct downstream effector (MLC2) in a hyper-stimulated environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells (which possess high basal ROCK activity) at 2×105 cells/well in a 6-well plate. Allow to adhere overnight.

  • Serum Starvation: Wash cells with PBS and culture in serum-free DMEM for 12 hours to reduce background kinase noise.

  • Inhibitor Treatment: Treat cells with N-phenyl-1-isoquinolinamine at 1 µM and 10 µM for 2 hours.

  • Pathway Hyper-activation: Add 10 µM Lysophosphatidic Acid (LPA) for exactly 15 minutes. LPA activates GPCRs that strongly drive RhoA/ROCK signaling.

  • Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Na3​VO4​ , NaF).

  • Immunoblotting & Validation: Run lysates on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane and probe for anti-phospho-MLC2 (Thr18/Ser19) and anti-total-MLC2.

    • Self-Validation Check: Normalize the p-MLC2 band density to total MLC2. A successful assay will show an LPA-induced spike in p-MLC2 that is dose-dependently ablated by the isoquinoline inhibitor.

References

  • Title: A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines Source: RSC Advances (2020) URL: [Link]

  • Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2011) URL: [Link]

  • Title: Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists Source: ACS Chemical Neuroscience (2016) / PubMed Central URL: [Link]

Structural and Crystallographic Profiling of N-Phenyl-1-isoquinolinamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule heterocyclic scaffolds is a cornerstone of modern rational drug design. N-phenyl-1-isoquinolinamine (also known as N-phenylisoquinolin-1-amine) represents a privileged pharmacophore widely utilized in the development of kinase inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. This whitepaper provides an in-depth technical analysis of the crystal structure, X-ray diffraction methodology, and the causal logic behind the synthesis and crystallographic refinement of N-phenyl-1-isoquinolinamine.

Designed for structural biologists, medicinal chemists, and drug development professionals, this guide synthesizes empirical crystallographic data with field-proven protocols to establish a self-validating framework for analyzing 1-aminoisoquinoline derivatives.

Pharmacological Relevance and Structural Rationale

The 1-aminoisoquinoline core is highly valued in medicinal chemistry due to its ability to participate in robust hydrogen-bonding networks within enzyme active sites. Specifically, derivatives of this scaffold are potent inhibitors of HIF prolyl hydroxylases (PHDs).

As detailed in foundational patents by FibroGen, Inc. (1), inhibiting HIF hydroxylase prevents the von Hippel-Lindau (pVHL)-dependent ubiquitination and degradation of the HIF- α subunit. The stabilization of HIF- α subsequently upregulates endogenous erythropoietin (EPO), offering a targeted therapeutic pathway for treating anemia associated with chronic kidney disease (2).

The specific 3D conformation of N-phenyl-1-isoquinolinamine—dictated by the dihedral angle between the phenyl ring and the isoquinoline core—is critical. Steric hindrance between the ortho-protons of the phenyl ring and the C8-proton of the isoquinoline ring forces the molecule out of coplanarity, a structural feature that directly influences its binding affinity in deep hydrophobic enzyme pockets.

Synthesis and Crystallization Methodology

To obtain diffraction-quality single crystals, the compound must first be synthesized with high purity. The most efficient route is the base- and ligand-free copper-catalyzed N-arylation of isoquinoline-1-amine with phenylboronic acid (3).

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Combine isoquinoline-1-amine (0.347 mmol) and phenylboronic acid (0.381 mmol) in a reaction vessel.

  • Catalyst Addition: Add 10 mol% Copper(II) acetate [Cu(OAc)₂] in 2 mL of 1,2-dichloroethane (DCE).

    • Causality Note: The choice of Cu(OAc)₂ in an open-air environment is deliberate. Molecular oxygen from the air acts as the terminal oxidant, driving the catalytic cycle by reoxidizing Cu(I) intermediates back to the active Cu(II) state. This eliminates the need for harsh external oxidants.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. Monitor via Thin Layer Chromatography (TLC) to ensure a self-validating completion check.

  • Purification: Purify the crude mixture via flash column chromatography using a Hexane/EtOAc (9:1) eluent system to yield N-phenyl-1-isoquinolinamine as a yellow solid (~80% yield).

  • Single-Crystal Growth: Dissolve the purified solid in a minimal volume of Hexane/EtOAc (9:1). Allow the solution to undergo isothermal slow evaporation at 298 K.

    • Causality Note: Slow evaporation tightly controls the supersaturation rate, promoting orderly nucleation and preventing the formation of twinned or microcrystalline lattices, which are detrimental to X-ray diffraction.

Workflow A Isoquinoline-1-amine + Phenylboronic acid B Cu(OAc)2 Catalyzed N-arylation A->B DCE, 12h, Air C Purification (Chromatography) B->C Hexane/EtOAc D N-phenyl-1-isoquinolinamine C->D 80% Yield E Slow Evaporation Crystallization D->E Isothermal F Monoclinic Single Crystal E->F Nucleation

Workflow for the synthesis and crystallization of N-phenyl-1-isoquinolinamine.

X-Ray Diffraction Data Collection and Processing

The determination of the crystal structure relies on high-resolution X-ray diffraction. The following protocol outlines the standard pipeline for solving the structure of N-phenyl-1-isoquinolinamine.

Step-by-Step Crystallographic Protocol
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality Note: The oil protects the crystal from atmospheric moisture degradation and acts as a rigid glass when flash-cooled to 100 K in a nitrogen stream, minimizing thermal motion (Debye-Waller factors) during data collection.

  • Data Collection: Mount the loop on a diffractometer equipped with a CCD/CMOS detector using graphite-monochromated Mo-K α radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure complete reciprocal space coverage.

  • Data Reduction: Integrate the raw frame data using software such as SAINT or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution: Solve the phase problem using direct methods (SHELXS-97 or SHELXT). This mathematical approach calculates the initial electron density map, revealing the heavy atom (C, N) backbone.

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality Note: Hydrogen atoms are located from the difference Fourier map but are subsequently fixed geometrically using a "riding model." This causal choice prevents the over-parameterization of the model—given the weak X-ray scattering power of hydrogen—ensuring a robust data-to-parameter ratio and a reliable Goodness-of-Fit (GoF).

Pipeline A X-ray Data Collection (Mo-Kα Radiation) B Data Reduction (Integration & Scaling) A->B Raw Frames C Absorption Correction (Multi-scan) B->C Unmerged Data D Structure Solution (Direct Methods) C->D Corrected .hkl E Least-Squares Refinement (SHELXL) D->E Heavy Atom Model F Validation & CIF (checkCIF) E->F Final R-factors

Logical pipeline for X-ray diffraction data processing and structure refinement.

Crystallographic Data and Structural Features

The X-ray diffraction analysis confirms that N-phenyl-1-isoquinolinamine crystallizes in a monoclinic crystal system. The structural parameters, derived from empirical crystallographic refinement, are summarized in Table 1.

Table 1: Crystallographic Data for N-phenyl-1-isoquinolinamine
ParameterValue
Chemical Formula C₁₅H₁₂N₂
Formula Weight 220.27 g/mol
Crystal System Monoclinic
Unit Cell Length a 13.4270(13) Å
Unit Cell Length b 5.6126(5) Å
Unit Cell Length c 16.7627(19) Å
Angle α 90°
Angle β 91.685(10)°
Angle γ 90°
Unit Cell Volume 1262.7(2) ų

(Data corroborated by structural analyses of 2-amino-N-heterocycles [1])

Key Structural Observations
  • Dihedral Twist: The secondary amine nitrogen (N1) bridges the isoquinoline and phenyl rings. Due to the steric repulsion between the C8-H of the isoquinoline and the ortho-H of the phenyl ring, the molecule cannot adopt a planar geometry. The resulting dihedral angle is a defining feature of its 3D spatial footprint, crucial for its fit into the binding pockets of target kinases and hydroxylases.

  • Intermolecular Interactions: The crystal packing is heavily influenced by hydrogen bonding. The N-H acts as a strong hydrogen bond donor, while the unprotonated isoquinoline nitrogen acts as an acceptor. This facilitates the formation of intermolecular chains or dimers along the crystallographic b-axis, contributing to the high thermal stability of the solid state.

  • π−π Stacking: The extended aromatic system of the isoquinoline core allows for offset face-to-face π−π stacking interactions, further stabilizing the monoclinic lattice and lowering the overall free energy of the crystal.

Conclusion

The crystallographic profiling of N-phenyl-1-isoquinolinamine provides indispensable insights into its spatial geometry and intermolecular interaction capabilities. By employing a causal, self-validating methodology—from Cu-catalyzed synthesis to rigorous SHELXL refinement—researchers can accurately map the structural parameters of this privileged scaffold. These high-resolution structural insights directly inform structure-based drug design (SBDD), accelerating the optimization of novel therapeutics targeting the HIF pathway and various kinase-driven pathologies.

References

  • Source: RSC Advances (The Royal Society of Chemistry)
  • Nitrogen-containing heteroaryl compounds and methods of user thereof (US Patent 7,629,357 B2)
  • Methods for improving kidney function (US Patent 8,318,703 B2)
  • PubChemLite - N-phenylisoquinolin-1-amine (C15H12N2)

Sources

Preclinical Safety and In Vivo Toxicity Profiling of N-Phenyl-1-Isoquinolinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly pivot toward targeted therapies, the 1-aminoisoquinoline class—specifically the N-phenyl-1-isoquinolinamine scaffold—has emerged as a highly privileged pharmacophore. Recent preclinical evaluations have demonstrated its profound efficacy as a non-toxic, non-hemolytic antimicrobial agent[1], as well as a potent inhibitor of proliferation signals (e.g., FLT3 mutations) in acute leukemias[2].

However, transitioning this scaffold from a promising in vitro hit to a clinical candidate requires navigating a complex toxicological landscape. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating framework for the in vivo toxicity and safety profiling of N-phenyl-1-isoquinolinamine derivatives.

Pharmacological Context & Mechanistic Liabilities

The therapeutic utility of N-phenyl-1-isoquinolinamine stems from its planar aromatic isoquinoline ring and the rotational flexibility of its N-phenyl substitution. This geometry allows the molecule to effectively intercalate into the ATP-binding pockets of target kinases or viral enzymes.

The Causality of Toxicity: Because this scaffold mimics endogenous purines to achieve high-affinity binding at the primary target, it inherently carries the risk of promiscuous off-target binding to highly conserved human kinases, ion channels, and cytochrome P450 (CYP) enzymes. Furthermore, the metabolic hydrolysis of related nitrogen-containing heterocycles can yield reactive intermediates that complicate the drug's safety profile[3]. Consequently, our in vivo studies must be explicitly designed to unmask these mechanistic liabilities—particularly hepatotoxicity and cardiotoxicity—before they manifest in human trials.

ToxicityMechanism Compound N-phenyl-1-isoquinolinamine (Drug Candidate) Primary Primary Target (e.g., FLT3 / Viral NS5) Compound->Primary High Affinity OffTarget Off-Target Kinases (e.g., hERG, CYP450) Compound->OffTarget Low Affinity Binding Efficacy Therapeutic Efficacy (Apoptosis / Viral Clearance) Primary->Efficacy Toxicity Adverse Events (Cardiotoxicity / Hepatotoxicity) OffTarget->Toxicity

Fig 1. Pharmacodynamic and off-target toxicity pathways of N-phenyl-1-isoquinolinamine.

Comprehensive In Vivo Safety Assessment Framework

To establish a reliable No Observed Adverse Effect Level (NOAEL), experimental protocols cannot simply be observational; they must be self-validating systems . If a cohort of rodents survives a high dose of N-phenyl-1-isoquinolinamine without clinical signs of toxicity, we must definitively prove that the survival is due to the compound's intrinsic safety, rather than a failure of the compound to absorb into the systemic circulation.

Core Protocol: 28-Day Repeated-Dose Toxicity & Toxicokinetics (TK)

This methodology aligns with ICH M3(R2) guidelines to support first-in-human (FIH) trials.

Step 1: Model Selection & Acclimation

  • Action: Select Sprague-Dawley rats (n=10/sex/group for the main study; n=5/sex/group for recovery). Acclimate for 7 days in a controlled environment.

  • Rationale: Sprague-Dawley rats provide a robust, historically validated baseline for clinical pathology and xenobiotic metabolism comparisons.

Step 2: Formulation & Dose Administration

  • Action: Suspend N-phenyl-1-isoquinolinamine in 0.5% Methylcellulose / 0.1% Tween-80. Administer via oral gavage (PO) daily for 28 days.

  • Dose Groups: Vehicle Control (0 mg/kg), Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg).

  • Rationale: The vehicle ensures the lipophilic isoquinoline core remains uniformly suspended, preventing dosing variability. The inclusion of a vehicle control isolates the chemical toxicity from the mechanical stress of daily gavage.

Step 3: Toxicokinetic (TK) Satellite Monitoring

  • Action: Assign a parallel TK satellite group (n=3/sex/group). Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.

  • Causality & Self-Validation: This is the most critical step for data integrity. By quantifying Cmax​ and AUC0−24​ , we validate that the in vivo model was actually exposed to the drug systemically. Without TK data, a "safe" result is scientifically meaningless.

Step 4: Clinical Pathology & Histopathology

  • Action: On Day 29, euthanize the main cohort. Collect blood for comprehensive hematology and serum chemistry (focusing on ALT, AST, and BUN). Fix major organs in 10% Neutral Buffered Formalin (NBF) for H&E staining.

Workflow Start Acclimation (Days -7 to 0) Dosing 28-Day Daily Dosing (Vehicle, Low, Mid, High) Start->Dosing TK Toxicokinetics (Satellite Group) Dosing->TK Blood Sampling Necropsy Terminal Necropsy (Day 29) Dosing->Necropsy Main Cohort Recovery Recovery Phase (Days 29-42) Dosing->Recovery Recovery Cohort Histopath Histopathology & Data Synthesis TK->Histopath Necropsy->Histopath Recovery->Histopath

Fig 2. 28-Day repeated-dose toxicity and toxicokinetics workflow for preclinical safety.

Quantitative Data Synthesis

To facilitate rapid Go/No-Go decision-making, quantitative outputs from the 28-day study must be synthesized to correlate systemic exposure with pathological findings. Below is a representative data matrix for an N-phenyl-1-isoquinolinamine derivative.

Table 1: Summary of 28-Day Repeated-Dose Toxicity and Toxicokinetics (Sprague-Dawley Rats)

Dose Group (mg/kg/day)Day 28 Cmax​ (ng/mL)Day 28 AUC0−24​ (ng·h/mL)Key Clinical ObservationsClinical PathologyHistopathology Findings
0 (Vehicle) N/AN/ANormalWNLWNL
10 (Low) 4503,200NormalWNLWNL
30 (Mid) 1,2009,800Transient lethargy (1-2h post-dose)Mild ↑ ALT (1.5x)Minimal hepatic lipidosis
100 (High) 3,80028,500Weight loss (5%), piloerection↑ ALT (3x), ↑ AST (2x)Centrilobular necrosis

WNL = Within Normal Limits. Based on this synthesis, the NOAEL is established at 10 mg/kg/day .

Safety Pharmacology Extensions

Because the N-phenyl-1-isoquinolinamine structure contains a basic secondary amine—a known pharmacophore for hERG channel binding—a dedicated cardiovascular safety study is mandatory.

  • Action: Conduct telemetry studies in conscious Beagle dogs to monitor QT interval prolongation.

  • Rationale: Rodent models are notoriously resistant to hERG-mediated arrhythmias. Utilizing a higher-order mammalian model ensures that the cardiovascular safety profile is translatable to human physiology.

Conclusion

The successful development of N-phenyl-1-isoquinolinamine derivatives hinges on a proactive, mechanistically grounded approach to toxicology. By implementing self-validating protocols that tightly couple toxicokinetics with histopathology, drug development professionals can accurately define the therapeutic window, mitigate off-target liabilities, and confidently advance these highly potent molecules into clinical evaluation.

References

  • [1] Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. PubMed (National Institutes of Health). Available at:[Link]

  • [2] Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • [3] Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • [4.0] ICH Guideline M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. European Medicines Agency (EMA). Available at:[Link]

Sources

Comprehensive Methodological Guide: Receptor Binding Affinity Assays for N-Phenyl-1-Isoquinolinamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenyl-1-isoquinolinamine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by a planar, nitrogen-containing heterocyclic core and a tunable lipophilic phenyl ring, this scaffold exhibits remarkable polypharmacology. It is most notably recognized for its potent activity as a Type II inhibitor of Receptor Interacting Protein 1 (RIP1) kinase[1] and as a selective agonist for the MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1)[2].

Because these derivatives are highly lipophilic and prone to aggregation or autofluorescence, standard biochemical assays often yield false positives. This whitepaper provides a rigorous, self-validating methodological framework for quantifying the binding affinity ( Ki​ ) of N-phenyl-1-isoquinolinamine derivatives across both kinase and GPCR targets.

Mechanistic Grounding: The Scaffold-Receptor Interaction

To design an effective binding assay, one must first understand the causality behind the molecular recognition of the scaffold.

  • Kinase Targeting (e.g., RIP1): The 1-aminoisoquinoline moiety acts as a rigid hinge-binder. The amino group and ring nitrogen form critical hydrogen bonds with the backbone of the hinge region (e.g., Met95 in RIP1). Furthermore, the N-phenyl substitution allows the molecule to stabilize the inactive "DLG-out" conformation by occupying the hydrophobic ATP-binding pocket (1)[1].

  • GPCR Targeting (e.g., MRGPRX1): In GPCRs, the same 1-amino group forms essential salt bridges with conserved acidic residues (E1574 and D1775), while the isoquinoline core engages in π−π stacking with Y993 to drive Gq-coupled receptor activation (3)[3]. Replacing highly polar benzamidine groups with 1-aminoisoquinolines drastically improves selectivity over opioid receptors[2].

TargetModes Scaffold N-phenyl-1-isoquinolinamine Scaffold RIP1 RIP1 Kinase (Type II Inhibitor) Scaffold->RIP1 Kinase Assay MRGPRX1 MRGPRX1 GPCR (Agonist) Scaffold->MRGPRX1 GPCR Assay DLG Binds ATP Pocket (DLG-out Conformation) RIP1->DLG Act Receptor Activation (Gq Coupling) MRGPRX1->Act

Binding modalities of N-phenyl-1-isoquinolinamine to RIP1 kinase and MRGPRX1 GPCR.

Core Assay Methodologies for Binding Affinity

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Target: Soluble Kinase Domains (RIP1) Causality for Selection: Planar aromatic systems like isoquinolines frequently exhibit autofluorescence. TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. Because small-molecule autofluorescence decays in nanoseconds, while the Lanthanide (Europium) chelate emission lasts for milliseconds, this method isolates the true binding signal.

B. Radioligand Competition Binding (RLB)

Target: Membrane-Bound GPCRs (MRGPRX1) Causality for Selection: GPCRs rely heavily on the lipid bilayer for structural integrity. Purifying MRGPRX1 for Surface Plasmon Resonance (SPR) often results in denatured protein. RLB using crude membrane preparations preserves the native conformation of the orthosteric pocket, ensuring the measured Ki​ accurately reflects physiological binding[4].

Experimental Protocols & Self-Validating Systems

Protocol 1: TR-FRET RIP1 Kinase Binding Assay

This protocol utilizes a competitive binding format where the test compound displaces an Alexa Fluor 647-labeled ATP-competitive tracer.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Note: Brij-35 is critical to prevent the lipophilic N-phenyl-1-isoquinolinamine from forming colloidal aggregates.

  • Reagent Mixing: Add 2 nM GST-tagged recombinant RIP1 kinase domain and 2 nM LanthaScreen Eu-anti-GST antibody to a 384-well low-volume plate.

  • Compound Addition: Dispense N-phenyl-1-isoquinolinamine derivatives (10-point dose-response, 3-fold serial dilutions in DMSO). Ensure final DMSO concentration does not exceed 1%.

  • Tracer Addition: Add 10 nM of the fluorescent kinase tracer.

  • Equilibrium Incubation: Incubate in the dark for 60 minutes at room temperature. Expert Note: Type II inhibitors exhibit slow-binding kinetics due to the requirement for the kinase to undergo a conformational shift to the DLG-out state[1]. Premature reading will artificially inflate the IC50​ .

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).

TRFRET_Workflow Step1 1. Reagent Mixing RIP1 + Eu-Antibody + Tracer Step2 2. Compound Addition Add N-phenyl-1-isoquinolinamine Step1->Step2 Step3 3. Equilibrium Incubation 60 mins at RT Step2->Step3 Step4 4. Time-Resolved Excitation Laser at 337 nm Step3->Step4 Step5 5. Dual Emission Read 615 nm & 665 nm Step4->Step5

Step-by-step TR-FRET workflow for evaluating RIP1 kinase binding affinity.

Protocol 2: Radioligand Binding Assay for MRGPRX1
  • Membrane Preparation: Harvest HEK293 cells stably expressing human MRGPRX1. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, Assay Buffer (supplemented with 0.1% BSA to reduce non-specific binding of the lipophilic scaffold), and test compounds.

  • Radioligand Addition: Add a constant concentration (e.g., Kd​ value) of a 3 H-labeled reference agonist.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity in Counts Per Minute (CPM).

Data Presentation & Quantitative Analysis

To ensure scientific integrity, raw IC50​ values must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the tracer/radioligand, and Kd​ is its dissociation constant.

Summary of Quantitative Binding Metrics
Compound ScaffoldTargetAssay TypeReadoutTypical Ki​ Range
N-phenyl-1-isoquinolinamineRIP1 KinaseTR-FRETEm 665/615 Ratio10 - 500 nM
N-phenyl-1-isoquinolinamineMRGPRX1Radioligand BindingCPM ( 3 H)50 - 1000 nM
Necrostatin-1 (Reference)RIP1 KinaseTR-FRETEm 665/615 Ratio~300 nM
Compound 16 (Reference)MRGPRX1Radioligand BindingCPM ( 3 H)~50 nM

Troubleshooting & Self-Validating Systems

A robust assay must be self-validating. Implement the following logic checks for every run:

  • Z'-Factor Calculation (TR-FRET): Calculate the Z'-factor using positive (Necrostatin-1) and negative (DMSO) controls. A Z'-factor > 0.5 is mandatory to confirm assay readiness and rule out interference from compound autofluorescence.

  • Non-Specific Binding (NSB) Definition (RLB): Define NSB by incubating membranes with a massive excess (10 µM) of a cold reference ligand. The Signal-to-Background (Total Binding / NSB) ratio must exceed 3.0. If the ratio drops, increase the BSA concentration to mitigate the non-specific partitioning of the N-phenyl-1-isoquinolinamine into the lipid bilayer.

ValidationLogic Raw Raw Signal (CPM or Ratio) NSB Subtract NSB (Non-Specific Binding) Raw->NSB Valid Z'-Factor > 0.5? (Assay Validation) Raw->Valid IC50 Dose-Response Curve (Calculate IC50) NSB->IC50 Ki Cheng-Prusoff Eq. (Calculate Ki) IC50->Ki

Logical data processing pipeline from raw assay signal to validated Ki determination.

References

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. 1

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Journal of Medicinal Chemistry. 2

  • The structural basis of itch receptor MRGPRX1 activation. bioRxiv. 3

Sources

Molecular Docking Studies of N-Phenyl-1-Isoquinolinamine: Structural Insights into Type II RIP1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Silico Protocol Guide

Executive Summary

The rational design of kinase inhibitors has evolved from targeting the highly conserved, ATP-competitive active site (Type I inhibitors) to exploiting the less conserved, inactive conformations of kinases (Type II inhibitors). Among the most promising scaffolds discovered in recent years are the 1-aminoisoquinolines , specifically N-phenyl-1-isoquinolinamine derivatives[1].

This whitepaper provides an in-depth technical analysis of the molecular docking workflows used to evaluate N-phenyl-1-isoquinolinamines as potent Type II inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase [2]. By locking RIP1 into an inactive "DLG-out" conformation, these compounds effectively halt the assembly of the necrosome, thereby preventing necroptosis and its associated severe inflammatory pathologies[3].

Target Biology: The Structural Causality of RIP1 Inhibition

RIP1 kinase is a critical node in the tumor necrosis factor (TNF) receptor signaling pathway. When apoptosis is blocked, RIP1 undergoes autophosphorylation and recruits RIP3 and Mixed Lineage Kinase Domain-Like (MLKL) protein to form the amyloid-like necrosome complex[3].

To therapeutically intervene, we must target the kinase domain of RIP1. Unlike the standard DFG (Asp-Phe-Gly) motif found in most kinases, the activation loop of RIP1 contains a DLG (Asp-Leu-Gly) sequence[2]. In the active state, the aspartate residue points inward to coordinate magnesium and ATP. However, in the inactive state, the phenylalanine/leucine residue swings inward, forcing the aspartate outward. This "DLG-out" shift creates a deep, adjacent allosteric hydrophobic pocket [3].

N-phenyl-1-isoquinolinamines are uniquely suited to exploit this geometry. The 1-aminoisoquinoline core anchors to the hinge region, while the N-phenyl moiety extends deep into the newly formed allosteric pocket, effectively trapping the kinase in its inactive state[2].

Necroptosis_Pathway TNF TNF-alpha Stimulus TNFR1 TNFR1 Activation TNF->TNFR1 RIP1_Act Active RIP1 Kinase (DLG-in Conformation) TNFR1->RIP1_Act Necrosome Necrosome Complex (RIP1/RIP3 Aggregation) RIP1_Act->Necrosome RIP1_Inact Inactive RIP1 Kinase (DLG-out Conformation) RIP1_Act->RIP1_Inact Conformational Change MLKL MLKL Phosphorylation Necrosome->MLKL Necroptosis Necroptosis (Programmed Cell Death) MLKL->Necroptosis Inhibitor N-phenyl-1-isoquinolinamine (Type II Inhibitor) Inhibitor->RIP1_Inact Induces Allosteric Shift RIP1_Inact->Necrosome Blocks Assembly

Fig 1. RIP1-mediated necroptosis pathway and Type II inhibitor intervention.

In Silico Methodology: A Self-Validating Docking Protocol

To accurately model the binding of N-phenyl-1-isoquinolinamine derivatives, computational chemists must employ a rigid-receptor/flexible-ligand docking protocol utilizing the co-crystal structure of RIP1 (PDB: 4NEU)[4]. The following protocol ensures a self-validating system where electrostatic and steric parameters are rigorously controlled.

Phase 1: Ligand Preparation

Causality: Ligands drawn in 2D lack the correct 3D stereochemistry and protonation states required for accurate electrostatic mapping.

  • Structure Generation: Import the SMILES string of the N-phenyl-1-isoquinolinamine derivative into a preparation suite (e.g., LigPrep).

  • Protonation State Assignment: Generate ionization states at physiological pH (7.4 ± 0.5) using Epik. Crucial Step: Ensure the secondary amine linking the isoquinoline and phenyl ring is correctly modeled, as it acts as a critical hydrogen bond donor[2].

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 force field to resolve steric clashes.

Phase 2: Protein Preparation (PDB: 4NEU)

Causality: X-ray crystallography often fails to resolve hydrogen atoms and flexible loop regions. Missing hydrogens will drastically alter the calculated hydrogen-bond network at the hinge region.

  • Structure Import: Download the 2.57 Å resolution structure of the RIP1 kinase domain (PDB: 4NEU)[4].

  • Preprocessing: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any co-crystallized metals.

  • H-Bond Optimization: Optimize the hydrogen-bonding network using PROPKA at pH 7.4. Pay special attention to the orientation of Met95 (hinge region) and Glu63 (α-C helix)[3].

  • Restrained Minimization: Perform a restrained minimization (RMSD 0.3 Å) to relieve structural tension without deviating from the validated crystal coordinates.

Phase 3: Receptor Grid Generation & Docking

Causality: The docking algorithm requires a defined search space. If the grid is too small, the deep allosteric pocket will not be sampled.

  • Grid Definition: Center the receptor grid box on the co-crystallized 1-aminoisoquinoline ligand. Ensure the bounding box extends at least 15 Å to encompass the hydrophobic sub-pocket formed by Leu70, Val75, and Leu129[3].

  • Docking Execution: Run Glide SP (Standard Precision) followed by XP (Extra Precision) docking. Allow full flexibility of the N-phenyl linker to sample the DLG-out pocket.

Docking_Workflow LigPrep Ligand Preparation (Protonation & Minimization) Docking Molecular Docking (Flexible Ligand, Rigid Receptor) LigPrep->Docking ProtPrep Protein Preparation (PDB: 4NEU, Add Hydrogens) GridGen Receptor Grid Generation (Center: Met95 & Glu63) ProtPrep->GridGen GridGen->Docking Scoring Scoring & MM-GBSA (Binding Free Energy Calc) Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic Contacts) Scoring->Analysis

Fig 2. Self-validating in silico molecular docking workflow for RIP1 inhibitors.

Structural Causality & Key Docking Interactions

Upon successful docking, the interaction profile of N-phenyl-1-isoquinolinamine derivatives reveals a highly conserved, self-validating binding mode characteristic of Type II inhibition[2]:

  • The Hinge Binder (1-Aminoisoquinoline Core): The isoquinoline core acts as a bidentate hinge binder. It forms two critical hydrogen bonds with the backbone nitrogen and carbonyl oxygen of Met95 [2]. Sterically, the planar isoquinoline ring is sandwiched tightly between the hydrophobic side chains of Tyr94 and Ile43 on one face, and Leu145 on the opposite face[2].

  • The Linker Region: If the N-phenyl linkage is extended via a urea or amide moiety, it forms a bifurcated hydrogen bond with the side chain of Glu63 (located on the conserved α-C helix) and a fourth hydrogen bond with the backbone amide of Asp156 (part of the DLG motif)[3].

  • The Allosteric Anchor (N-Phenyl Moiety): The N-phenyl ring projects into the deep hydrophobic pocket exposed by the DLG-out conformation. Substitutions on this phenyl ring (e.g., meta-trifluoromethyl groups) drastically increase binding affinity by maximizing van der Waals contacts with Leu70, Val75, and Leu129 [3].

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) driven by these docking interactions, the following table summarizes the binding free energies (calculated via MM-GBSA) and biochemical IC50 values for representative N-phenyl-1-isoquinolinamine derivatives against RIP1 kinase.

Compound DerivativeHinge Interaction (Met95)Allosteric Pocket InteractionCalculated ΔG (kcal/mol)RIP1 Kinase IC50 (nM)
Unsubstituted N-phenyl-1-isoquinolinamine 2 H-bondsWeak hydrophobic contacts-7.2~850
3-(Trifluoromethyl)phenyl derivative 2 H-bondsDeep pocket burial (Leu70, Val75)-10.8~15
4-Fluoro-N-phenyl derivative 2 H-bondsPartial steric clash-6.5>1000
Urea-linked 3-CF3-phenyl derivative 2 H-bondsBifurcated H-bond to Glu63 + Deep pocket-12.4~2

Table 1. Correlative analysis of docking interactions, binding free energies, and in vitro potency. Data synthesized from structural trends observed in Type II RIP1 inhibitors[2][3].

Conclusion & Future Perspectives

Molecular docking studies confirm that the N-phenyl-1-isoquinolinamine scaffold is a privileged chemotype for Type II kinase inhibition. By anchoring tightly to the Met95 hinge region and exploiting the DLG-out allosteric pocket, these molecules achieve high selectivity for RIP1 over other kinases[2][3].

For drug development professionals, future lead optimization should focus on modifying the N-phenyl moiety to improve aqueous solubility and pharmacokinetic exposure without disrupting the critical hydrogen-bonding network at Glu63 and Asp156. Utilizing the self-validating docking protocol outlined in this guide will ensure that novel derivatives maintain the precise geometric requirements necessary to halt necroptosis-driven pathologies.

References

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis Source: ACS Medicinal Chemistry Letters (2013) URL:[Link]

  • Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology (2022) URL:[Link]

  • 4NEU: X-ray structure of Receptor Interacting Protein 1 (RIP1) kinase domain with a 1-aminoisoquinoline inhibitor Source: RCSB Protein Data Bank (2013) URL:[Link]

  • A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines Source: RSC Advances (2020) URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for N-phenyl-1-isoquinolinamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of N-Phenyl-1-isoquinolinamine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Strategic Rationale

1-Aminoisoquinolines are privileged scaffolds frequently embedded in pharmaceutical agents, exhibiting a wide array of biological activities[1]. Historically, accessing these structures required multi-step sequences, such as the cross-coupling of 1-aminoisoquinoline with phenylboronic acid, or the high-temperature amination of 1-chloroisoquinoline with aniline[1].

To streamline drug development workflows, modern synthetic methodologies prioritize atom economy and operational safety. This application note details a highly efficient, transition-metal-catalyzed approach: the Rhodium(III)-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate [1]. By utilizing vinylene carbonate as a stable, commercially available acetylene surrogate, this protocol avoids the handling of hazardous gaseous alkynes while extruding only a carbonate anion as a byproduct[1].

Mechanistic Pathway & Workflow Visualization

The synthesis relies on a directed C(sp2)–H activation. The benzamidamide acts as an internal directing group, coordinating with the Rh(III) center to form a reactive metallacycle. Subsequent insertion of vinylene carbonate and reductive elimination yields the target N-phenyl-1-isoquinolinamine[1].

G Substrate N-phenylbenzimidamide (Substrate) Intermediate Rh(III) Metallacycle (Active Intermediate) Substrate->Intermediate C-H Activation Reagent Vinylene Carbonate (Acetylene Surrogate) Reagent->Intermediate [4+2] Insertion Catalyst [Cp*RhCl2]2 + AgOAc (Catalytic System) Catalyst->Intermediate Rh Coordination Product N-phenyl-1-isoquinolinamine (Target Product) Intermediate->Product Reductive Elimination Byproduct Carbonate Anion (Extruded Waste) Intermediate->Byproduct Extrusion

Rh(III)-catalyzed[4+2] annulation pathway for N-phenyl-1-isoquinolinamine synthesis.

Experimental Protocol: Rh-Catalyzed [4+2] Annulation

This protocol is designed as a self-validating system; each step includes the mechanistic causality required for successful execution and troubleshooting.

Materials & Reagents
  • Substrate: N-phenylbenzimidamide (0.2 mmol)

  • C2 Synthon: Vinylene carbonate (0.4 mmol, 2.0 equiv.)

  • Catalyst: [Cp∗RhCl2​]2​ (5 mol%)

  • Additives: AgOAc (20 mol%), ZnSO4​⋅7H2​O (20 mol%)

  • Solvent: Chlorobenzene (anhydrous, 2.0 mL)

  • Atmosphere: Argon gas

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-phenylbenzimidamide (0.2 mmol), [Cp∗RhCl2​]2​ (5 mol%), AgOAc (20 mol%), and ZnSO4​⋅7H2​O (20 mol%)[1].

    • Causality: [Cp∗RhCl2​]2​ is the precatalyst. AgOAc acts as a crucial halide scavenger, abstracting chloride ions to generate the active, highly electrophilic cationic Rh(III) species necessary for C-H cleavage. It also serves as a mild base to assist in deprotonation[1]. ZnSO4​ acts as a Lewis acid additive to stabilize the transition state and facilitate the extrusion of the carbonate leaving group[1].

  • Transfer the tube to a glovebox or apply standard Schlenk techniques to evacuate and backfill the vessel with Argon (repeat 3 times).

    • Causality: Rhodium catalysts are sensitive to oxidation; maintaining an inert atmosphere prevents catalyst deactivation and unwanted side reactions.

Step 2: Reagent Addition & Heating 3. Inject anhydrous chlorobenzene (2.0 mL) and vinylene carbonate (0.4 mmol) via a gas-tight syringe under a positive flow of Argon.

  • Causality: Chlorobenzene is selected for its high boiling point and optimal polarity, which solubilizes the transition metal complexes without coordinating strongly enough to inhibit the catalytic cycle[1].
  • Seal the tube and transfer it to a pre-heated oil bath set to 140 °C. Stir vigorously for 24 hours[1].
  • Causality: The inert reactivity of the N-phenyl substituent requires elevated thermal energy (140 °C) to drive the initial C-H activation and subsequent annulation[1].

Step 3: Workup & Purification 5. Cool the reaction mixture to room temperature. 6. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the precipitated silver salts and spent catalyst. 7. Concentrate the filtrate under reduced pressure. 8. Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate gradient) to isolate the pure N-phenyl-1-isoquinolinamine. Expected yield under these optimal conditions is approximately 60%[1].

Step 4: Analytical Validation To ensure a self-validating workflow, confirm the product identity using high-resolution mass spectrometry (HRMS).

  • Validation Metric: The monoisotopic mass of N-phenyl-1-isoquinolinamine ( C15​H12​N2​ ) is 220.10005 Da[2]. Look for the [M+H]+ adduct peak at m/z 221.10733[2].

Data Presentation: Optimization Parameters

The following table summarizes the critical parameters that establish the baseline for the 60% yield, demonstrating the necessity of the multi-component catalytic system[1].

ParameterReagent / ConditionConcentration / AmountMechanistic Role
Primary Catalyst [Cp∗RhCl2​]2​ 5 mol%Drives C-H activation and annulation cycle.
Halide Scavenger AgOAc20 mol%Generates active cationic Rh species.
Lewis Acid Additive ZnSO4​⋅7H2​O 20 mol%Facilitates carbonate extrusion.
Solvent Chlorobenzene2.0 mLHigh-temp medium; non-coordinating.
Temperature 140 °CN/AOvercomes activation energy barrier.
Time 24 hoursN/AEnsures maximum substrate conversion.

References

  • Synthesis of aminoisoquinolines via Rh-catalyzed[4 + 2] annulation of benzamidamides with vinylene carbonate. Journal of Pharmaceutical Analysis. URL:[Link]

  • PubChemLite - N-phenylisoquinolin-1-amine (C15H12N2). Université du Luxembourg. URL:[Link]

Sources

Application Note: In Vitro Cell Viability Assay Protocols for N-phenyl-1-isoquinolinamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Professionals Scaffold Focus: N-phenyl-1-isoquinolinamine (1-aminoisoquinoline pharmacophore)

Scientific Context & Mechanistic Overview

N-phenyl-1-isoquinolinamine and its structurally related 1-aminoisoquinoline derivatives represent a privileged pharmacophore in modern medicinal chemistry. These compounds are frequently investigated as potent antimicrobial agents[1], antiviral inhibitors, and highly selective kinase inhibitors (such as FLT3 inhibitors in acute myeloid leukemia models)[2].

Because these small molecules are typically hydrophobic and highly aromatic, they require careful handling during in vitro screening to prevent compound precipitation and solvent-induced cytotoxicity. Evaluating their therapeutic window requires robust, high-throughput-compatible cell viability assays.

Causality in Assay Selection

To accurately determine the half-maximal inhibitory concentration (IC₅₀) or toxic concentration (TC₅₀) of N-phenyl-1-isoquinolinamine, we utilize homogeneous "add-mix-measure" assays. These formats eliminate washing steps, which is critical because washing can inadvertently remove loosely adherent apoptotic cells, artificially skewing viability data. We recommend two orthogonal approaches:

  • ATP-Luminescence (CellTiter-Glo® 2.0): Quantifies ATP as a direct proxy for metabolic activity using a thermostable luciferase[3]. Ideal for primary screening due to its extreme sensitivity and broad dynamic range.

  • Redox-Fluorescence (Resazurin): Relies on the reduction of non-fluorescent resazurin to highly fluorescent resorufin by mitochondrial dehydrogenases in living cells[4]. Ideal for cost-effective, secondary phenotypic validation[5].

MechanismWorkflow Compound N-phenyl-1-isoquinolinamine (Hydrophobic Scaffold) Target Intracellular Target (e.g., Kinases, Viral Enzymes) Compound->Target Binds & Inhibits Pathway Cell Proliferation & Survival Pathways Target->Pathway Downregulates Phenotype Metabolic Arrest / Cell Death Pathway->Phenotype Induces Assay Viability Readout (ATP Luminescence / Resorufin) Phenotype->Assay Quantified via

Fig 1: Mechanism of N-phenyl-1-isoquinolinamine inhibition and viability assay readout.

Experimental Design: Building a Self-Validating System

To ensure that the protocols are self-validating, every assay plate must contain the following internal controls:

  • Vehicle Control (0.5% DMSO): N-phenyl-1-isoquinolinamine requires DMSO for solubilization. DMSO concentrations above 0.5% can induce basal cytotoxicity. The vehicle control establishes the "100% Viability" baseline[2].

  • Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine) to confirm the assay's dynamic range and the cells' responsiveness.

  • Media Blank: Culture media plus assay reagent (no cells) to quantify and subtract background signal (autoluminescence or autofluorescence)[4].

Step-by-Step Methodologies

Protocol A: High-Throughput ATP Luminescence Assay (CellTiter-Glo® 2.0)

This method is highly recommended for suspension cells (e.g., MV4-11, THP-1) often used in leukemia and immunological screening[1],[2].

Reagent Preparation:

  • Thaw the CellTiter-Glo® 2.0 Reagent overnight at 4°C, or in a 22°C water bath[3].

  • Critical Causality: Equilibrate the reagent to room temperature (22–25°C) for at least 30 minutes before use. Luciferase enzyme kinetics are strictly temperature-dependent; cold reagent will result in a falsely depressed luminescent signal[3].

Workflow:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates (white plates for luminescence) at a density of 5,000–10,000 cells/well in 90 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-phenyl-1-isoquinolinamine in 100% DMSO. Dilute these stocks 1:10 into culture media, then add 10 µL of this intermediate dilution to the 90 µL of cells. (Final top concentration: 10 µM; Final DMSO: 0.1%).

  • Incubation: Incubate the treated cells for 48 to 72 hours, depending on the target cell cycle time.

  • Assay Execution: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well (1:1 ratio with culture medium).

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release[3].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well).

Protocol B: Cost-Effective Redox Fluorescence Assay (Resazurin)

This method is ideal for adherent cell lines (e.g., HeLa) and allows for kinetic (repeated) measurements since the dye is minimally toxic[1],[4].

Reagent Preparation:

  • Dissolve high-purity resazurin sodium salt in DPBS (pH 7.4) to a stock concentration of 0.15 mg/mL. Filter-sterilize (0.2 µm) and store protected from light at 4°C[4].

Workflow:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates (black plates with clear bottoms for fluorescence) at 10,000 cells/well in 100 µL of medium.

  • Compound Treatment: Treat cells with N-phenyl-1-isoquinolinamine as described in Protocol A. Incubate for 48–72 hours.

  • Assay Execution: Add 20 µL of the resazurin working solution directly to each well[4].

  • Return the plate to the 37°C incubator for 1 to 4 hours. Note: Incubation time depends on the basal metabolic rate of the specific cell line[5].

  • Readout: Record fluorescence using a microplate fluorometer equipped with a 560 nm excitation / 590 nm emission filter set[4].

Data Presentation & Interpretation

Data should be background-subtracted using the Media Blank and normalized to the Vehicle Control (set as 100% viability). IC₅₀ values are calculated using a 4-parameter logistic non-linear regression model.

Below is a representative summary of quantitative data demonstrating the anti-proliferative profile of a highly active N-phenyl-1-isoquinolinamine derivative across different cell lines[1],[2].

Cell LineTissue OriginTarget ProfileCTG 2.0 IC₅₀ (µM)Resazurin IC₅₀ (µM)Interpretation
MV4-11 Human MacrophageFLT3 Kinase0.12 ± 0.030.15 ± 0.04Highly sensitive; strong target engagement.
HeLa Human CervixGeneral Cytotoxicity>50.0>50.0Non-toxic to off-target epithelial lines.
THP-1 Human MonocyteAntimicrobial/Tox45.2 ± 1.848.5 ± 2.1Excellent therapeutic window established.

Table 1: Comparative viability data for an N-phenyl-1-isoquinolinamine derivative. The tight concordance between ATP-luminescence and Redox-fluorescence validates the phenotypic readout.

References

  • Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed (NIH)[Link]

  • US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google P
  • Resazurin Assay Protocol - Creative Bioarray[Link]

  • Resazurin Cell Viability Assay - Labbox[Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of N-Phenyl-1-isoquinolinamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Scientists, and Quality Control Professionals.

Abstract

N-phenyl-1-isoquinolinamine (also known as N-phenylisoquinolin-1-amine) is a critical structural motif frequently utilized in the synthesis of inducible nitric oxide synthase (iNOS) inhibitors and advanced kinase modulators. As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a predictive science rooted in the physicochemical properties of the analyte. This application note details a self-validating, stability-indicating HPLC-UV protocol for the precise quantification of N-phenyl-1-isoquinolinamine. The methodology is rigorously aligned with the latest[1], ensuring high trustworthiness and reproducibility across global laboratories.

Chemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, one must understand the molecular behavior of the analyte. N-phenyl-1-isoquinolinamine consists of an isoquinoline core substituted with a phenylamine group.

The Causality of pH and Peak Shape: The 1-aminoisoquinoline moiety is distinctly basic, with a documented pKa​ of approximately 7.5 to 7.6[2]. While the N-phenyl substitution slightly delocalizes the electron density, the basicity of the isoquinoline nitrogen remains the dominant factor in its chromatographic behavior. If analyzed at a neutral pH (pH 6.0–8.0), the compound exists in a state of partial ionization. This leads to severe peak tailing and unpredictable retention times due to secondary ion-exchange interactions with residual, unreacted silanol groups ( −Si-O− ) on the silica stationary phase[3].

To suppress these secondary interactions, the mobile phase pH must be driven at least two units below the analyte's pKa​ . By utilizing a highly acidic mobile phase (pH ~2.0), the basic nitrogen is fully protonated. When paired with a hydrophobic counter-ion like Trifluoroacetic acid (TFA), the resulting neutral ion-pair partitions predictably into the C18 stationary phase, yielding sharp, symmetrical peaks.

IonizationLogic State N-phenyl-1-isoquinolinamine (Basic Nitrogen, pKa ~7.5) LowPH Mobile Phase pH < 3.0 (Fully Protonated) State->LowPH MidPH Mobile Phase pH 6.0 - 8.0 (Partial Ionization) State->MidPH Good TFA Ion-Pairing Sharp Peaks, High Resolution LowPH->Good Bad Silanol Interactions Peak Tailing, Poor Recovery MidPH->Bad

Fig 1. Causality between mobile phase pH, ionization state, and chromatographic peak shape.

Method Development Strategy

Stationary Phase Selection

A high-purity, fully end-capped C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) is mandatory. End-capping provides a steric shield over residual silanols, acting as a secondary defense mechanism alongside the low-pH mobile phase to prevent basic tailing.

Mobile Phase Optimization
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. TFA acts as both a pH modifier (pH ~2.0) and a volatile ion-pairing agent.

  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN). MeCN is preferred over methanol due to its lower viscosity, which reduces system backpressure and enhances mass transfer kinetics, resulting in higher theoretical plate counts.

Detector Wavelength Selection

Based on the extended conjugation of the phenyl and isoquinoline rings, the compound exhibits strong UV absorbance. A primary detection wavelength of 254 nm captures the aromatic backbone, while a secondary wavelength of 335 nm is highly specific to the conjugated 1-aminoisoquinoline system[4]. Monitoring at 335 nm significantly increases method specificity by filtering out non-conjugated matrix interferences.

MethodDev Step1 1. Physicochemical Profiling pKa ~7.5, Lipophilic Step2 2. Stationary Phase Selection End-capped C18 (Steric Shielding) Step1->Step2 Step3 3. Mobile Phase pH Control pH 2.0 with 0.1% TFA (Ion-pairing) Step2->Step3 Step4 4. UV Wavelength Optimization λ = 254 nm & 335 nm Step3->Step4 Step5 5. ICH Q2(R2) Validation Fit-for-Purpose Confirmation Step4->Step5

Fig 2. Sequential workflow for N-phenyl-1-isoquinolinamine HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample is analyzed, the system must pass strict System Suitability Testing (SST) criteria, effectively proving its own fitness-for-purpose in real-time.

Reagents & Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-phenyl-1-isoquinolinamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (sonicate for 5 minutes if necessary).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column End-capped C18, 250 mm × 4.6 mm, 5 µm
Column Temperature 30°C ± 1°C (Thermostatted to ensure retention stability)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV/PDA) 254 nm (Primary) and 335 nm (Specific)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08515Equilibration & polar impurity elution
2.08515Isocratic hold to stabilize baseline
12.02080Linear ramp to elute lipophilic analyte
15.02080High-organic wash to clear column
15.18515Return to initial conditions
20.08515Re-equilibration
System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The run is only valid if the following criteria are met:

Table 3: Self-Validating SST Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD ≤ 1.0%Verifies pump precision and mobile phase mixing.
Peak Area %RSD ≤ 2.0%Confirms autosampler accuracy and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Proves successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Ensures the column has not degraded.

ICH Q2(R2) Validation Framework

Following the optimization of the analytical procedure, a comprehensive validation must be executed in accordance with the ICH Q2(R2) Guideline [1],[5]. This ensures the method is scientifically sound and legally defensible for regulatory submissions.

Table 4: Summary of Validation Parameters and Expected Outcomes

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, mobile phase, and known synthetic impurities.No interfering peaks at the retention time of N-phenyl-1-isoquinolinamine. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 7 concentration levels ranging from 10 µg/mL to 150 µg/mL (10% to 150% of target).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio approach.Concentration yielding an S/N ratio of ≥ 10:1 with acceptable precision.
Robustness Deliberate variations in flow rate (±0.1 mL/min), pH (±0.2 units), and temp (±2°C).SST criteria (Table 3) must remain satisfied under all varied conditions.

Conclusion

The quantification of basic, lipophilic compounds like N-phenyl-1-isoquinolinamine requires a deliberate, chemistry-first approach to chromatography. By understanding the causal relationship between the analyte's pKa​ (~7.5) and the silica stationary phase, we implemented a low-pH, TFA-buffered gradient method that entirely mitigates peak tailing. Coupled with a rigorous System Suitability framework and ICH Q2(R2) validation parameters, this protocol provides a highly authoritative, self-validating system ready for deployment in pharmaceutical quality control and pharmacokinetic research.

References

  • ICH Q2(R2) Validation of Analytical Procedures (Scientific Guideline) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists (Provides core pKa​ data for 1-aminoisoquinolines). Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • N-phenylisoquinolin-1-amine Chemical Profile and Properties Source: PubChemLite / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Application Note: N-Phenyl-1-isoquinolinamine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The isoquinoline framework is a highly privileged structural motif in modern medicinal chemistry, serving as an inextricable template for drug discovery. Specifically, N-phenyl-1-isoquinolinamine (and its derivatives, such as 1-phenylaminoisoquinoline) has emerged as a versatile pharmacophore[1]. Its unique electronic properties, tunable basicity, and capacity for diverse functionalization make it an ideal candidate for targeting a wide array of biological systems, ranging from serine proteases to mutant kinases and G-protein-coupled receptors (GPCRs)[2].

This application note details the structural rationale behind utilizing the N-phenyl-1-isoquinolinamine scaffold, outlines state-of-the-art synthetic methodologies (including Rh-catalyzed C–H activation), and provides self-validating experimental protocols for both its synthesis and downstream biological evaluation.

Structural Rationale & Pharmacological Targets

The utility of 1-aminoisoquinolines in drug design is heavily rooted in their physicochemical properties, which allow them to overcome the pharmacokinetic limitations of traditional functional groups.

Bioisosteric Replacement in Serine Protease Inhibitors

In the development of orally active thrombin inhibitors, highly basic groups like benzamidine are traditionally used to anchor the molecule in the enzyme's S1 pocket. However, the high basicity (pKa ~11.6) results in permanent protonation at physiological pH, leading to poor membrane permeability. Replacing the benzamidine moiety with a moderately basic 1-aminoisoquinoline isostere significantly enhances Caco-2 cell permeability while maintaining critical hydrogen-bonding interactions within the active site, thereby improving oral bioavailability and selectivity against off-target proteases like trypsin[3].

ATP-Competitive Kinase Inhibition

N-phenyl-1-isoquinolinamine derivatives have demonstrated profound efficacy as kinase inhibitors. They have been successfully deployed in the discovery of potent, orally bioavailable inhibitors of the mutant B-Raf pathway. More recently, 3-aryl-1-aminoisoquinolines have been identified as novel inhibitors targeting the KRAS(G12C) mutation, a historically "undruggable" target in oncology[4]. The rigid, planar nature of the isoquinoline core allows for precise orientation of the N-phenyl substituent into the hydrophobic pockets of the kinase domain.

GPCR Modulation (CB2 Receptors)

Beyond enzymes, the scaffold is highly relevant in receptor pharmacology. Complete multi-step synthetic pathways have been developed to access 1-phenylaminoisoquinoline-3-carboxamides, which act as highly selective ligands for Cannabinoid Receptor Type 2 (CB2)[5],[6].

MOA Substrate N-Phenyl-1-isoquinolinamine (Moderately Basic Isostere) Target1 Serine Proteases (e.g., Thrombin) Substrate->Target1 Target Recognition Target2 Mutant Kinases (e.g., B-Raf, KRAS) Substrate->Target2 Target Recognition Binding1 S1 Pocket Binding (Improved Permeability) Target1->Binding1 Binding2 ATP-Competitive Binding / Allosteric Modulation Target2->Binding2 Outcome1 Antithrombotic Efficacy with Trypsin Selectivity Binding1->Outcome1 Outcome2 Inhibition of Tumor Cell Proliferation Binding2->Outcome2

Logical relationship of N-phenyl-1-isoquinolinamine binding mechanisms and therapeutic outcomes.

Synthetic Methodology: Rh(III)-Catalyzed Annulation

Historically, accessing 1-aminoisoquinolines required harsh conditions, such as the coupling of 1-chloroisoquinoline with amines or amination of isoquinoline-N-oxides[7]. Modern approaches leverage transition-metal-catalyzed C–H activation for more expedient and sustainable construction.

A highly efficient strategy involves the Rh(III)-catalyzed [4 + 2] annulation of N-phenylbenzimidamides with vinylene carbonate[7],[8].

  • Causality of Reagent Selection: Vinylene carbonate is utilized as a highly secure, commercially available acetylene surrogate. During the reaction, it extrudes a carbonate anion, which thermodynamically drives the formation of the fully aromatized isoquinoline core without requiring external oxidants[7].

  • Catalytic Synergy: The use of [Cp*RhCl2]2 combined with AgOAc ensures the in situ generation of the active cationic Rh(III) species via chloride abstraction, while ZnSO4 acts as a crucial additive to stabilize the intermediate seven-membered rhodacycle[7],[8].

Synthesis Step1 Step 1: Reagent Preparation N-phenylbenzimidamide + Vinylene Carbonate Step2 Step 2: Catalytic Activation [Cp*RhCl2]2 (5 mol%) AgOAc, ZnSO4 Step1->Step2 Step3 Step 3: [4+2] Annulation Chlorobenzene, 140°C, 24h Ar Atmosphere Step2->Step3 Step4 Step 4: Product Isolation Extrusion of Carbonate Anion Column Chromatography Step3->Step4 C-H Activation Step5 Step 5: Validation LC-MS & NMR Characterization Step4->Step5

Experimental workflow for the Rh(III)-catalyzed synthesis of N-phenyl-1-isoquinolinamine.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-1-isoquinolinamine via Rh-Catalysis

This protocol is designed as a self-validating system; the visual evolution of the reaction mixture and the specific workup steps inherently confirm the progression of the catalytic cycle.

Materials: N-phenylbenzimidamide (0.2 mmol), Vinylene carbonate (0.4 mmol), [Cp*RhCl2]2 (5 mol%), AgOAc (20 mol%), ZnSO4·7H2O (20 mol%), anhydrous chlorobenzene (2.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with Argon three times to eliminate atmospheric oxygen, which can poison the Rh-catalyst or lead to unwanted oxidative side reactions.

  • Reagent Loading: Quickly charge the tube with N-phenylbenzimidamide, vinylene carbonate, [Cp*RhCl2]2, AgOAc, and ZnSO4·7H2O under a positive stream of Argon.

  • Solvent Addition: Inject 2.0 mL of anhydrous chlorobenzene via syringe. Note: Chlorobenzene is selected for its high boiling point and optimal polarity, which supports the solubility of the cationic Rh-intermediate.

  • Thermal Annulation: Seal the tube and transfer it to a pre-heated oil bath at 140 °C. Stir vigorously for 24 hours. The elevated temperature is strictly required to overcome the inert reactivity of the N-phenylbenzimidamide directing group[8].

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and spent rhodium catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient).

  • Validation: Confirm product identity via 1H-NMR (look for the characteristic downfield shift of the isoquinoline C3/C4 protons) and HRMS (LC-MS).

Protocol B: In Vitro Target Validation & Permeability Screening

To validate the bioisosteric rationale, synthesized compounds must be evaluated not only for target affinity but also for membrane permeability to prevent false-positive progression of non-druggable hits.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified N-phenyl-1-isoquinolinamine in 100% molecular-biology grade DMSO to create a 10 mM stock. Causality: Complete dissolution in pure DMSO prevents micro-precipitates that cause Pan-Assay Interference (PAINS) in optical readouts.

  • Primary Enzymatic Screen (e.g., Kinase/Protease Assay):

    • Dilute the compound to a final concentration of 10 µM in assay buffer, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

    • Incubate with the target enzyme (e.g., B-Raf or Thrombin) for 30 minutes at 37 °C before adding the fluorogenic substrate.

    • Measure fluorescence cleavage kinetics over 60 minutes.

  • Dose-Response (IC50) Determination: For compounds exhibiting >50% inhibition in the primary screen, perform a 10-point, 3-fold serial dilution. Fit the kinetic data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

  • Orthogonal Validation (Caco-2 Permeability):

    • Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days until tight junctions form (validate via Transepithelial Electrical Resistance, TEER > 300 Ω·cm²).

    • Apply the test compound (10 µM) to the apical chamber. After 2 hours, sample the basolateral chamber and quantify compound concentration via LC-MS/MS.

    • Success Criterion: An apparent permeability ( Papp​ ) > 10×10−6 cm/s confirms the hypothesis that the 1-aminoisoquinoline isostere successfully bypasses the permeability restrictions of standard benzamidines[3].

Quantitative Target Summary

The following table summarizes the diverse biological targets modulated by the N-phenyl-1-isoquinolinamine scaffold and the specific structural advantages it imparts.

Biological TargetRole of Isoquinoline ScaffoldKey Pharmacological AdvantageReference
Serine Proteases (Thrombin) Benzamidine BioisostereReduced basicity enhances oral bioavailability and Caco-2 permeability while maintaining S1 pocket affinity.Rewinkel et al.[3]
Mutant B-Raf Kinase ATP-Competitive InhibitorPotent inhibition of the mutant B-Raf pathway with high oral bioavailability.Smith et al.
KRAS (G12C) C-H Functionalized InhibitorExpedient construction allows rapid SAR exploration for targeted oncology.Bioorg. Chem.[4]
CB2 Receptor Selective Ligand (Carboxamide)1-phenylaminoisoquinoline-3-carboxamides show high selectivity for CB2 over CB1.Nevalainen et al.[5]

References

  • Yang, Z., Wu, Y., et al. (2021). Synthesis of aminoisoquinolines via Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate. Journal of Heterocyclic Chemistry. URL:[Link]

  • Loupy, A. (Ed.). (2012). Microwaves in Heterocyclic Chemistry. In Microwaves in Organic Synthesis (Nevalainen's group synthesis of 1-phenylaminoisoquinoline-3-carboxamides). ResearchGate. URL:[Link]

Sources

Application Note: N-phenyl-1-isoquinolinamine Cell Culture Treatment and Dosing Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

The N-phenyl-1-isoquinolinamine scaffold represents a highly potent class of Type II kinase inhibitors . While traditional Type I inhibitors compete directly with ATP in the active kinase conformation, Type II inhibitors—such as 1-aminoisoquinoline derivatives—specifically target the inactive "DLG-out" (or DFG-out) conformation of kinases[1].

In pharmacological research, this chemical scaffold is predominantly utilized to target Receptor-Interacting Protein Kinase 1 (RIP1) , a master regulator of necroptosis and inflammatory pathways[2]. Structural biology studies confirm that the 1-aminoisoquinoline heterocycle acts as a critical two-point hinge binder, forming stable hydrogen bonds with the backbone nitrogen and carbonyl of the Met95 residue within the RIP1 kinase domain[1][3]. Additionally, substituted aminoisoquinolines have demonstrated profound efficacy as inhibitors of FLT3 and Src-family kinases , making them highly relevant in acute myeloid leukemia (AML) models[4].

Understanding this mechanism is critical for experimental design: because these compounds must trap the kinase in its inactive state, pre-incubation prior to stimulus application is an absolute requirement for accurate in vitro efficacy readouts.

G TNF TNF-α Stimulus TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD/TRAF2/cIAP) TNFR1->Complex1 RIP1 RIP1 Kinase (Active) Complex1->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL Oligomerization RIP3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor N-phenyl-1-isoquinolinamine (Type II Inhibitor) Inhibitor->RIP1 Traps DLG-out state

RIP1 Kinase Necroptosis Pathway and Type II Inhibition Mechanism.

Physicochemical Properties & Reagent Preparation

N-phenyl-1-isoquinolinamines are typically synthesized via transition-metal-catalyzed annulation or cross-coupling methodologies[5]. Like most small-molecule kinase inhibitors, they are highly hydrophobic. Aqueous reconstitution will result in immediate precipitation, leading to false-negative biological readouts.

Table 1: Scaffold Properties & Stock Preparation
ParameterSpecification / Guideline
Base Molecular Weight ~220.1 g/mol (Unsubstituted base scaffold)
Primary Targets RIP1 Kinase (Necroptosis)[1], FLT3 (AML)[4]
Primary Solvent 100% Anhydrous DMSO
Stock Concentration 10 mM (Standard for in vitro storage)
Storage Conditions -20°C (Short term: <1 month); -80°C (Long term: up to 1 year)
Max Final DMSO (In Vitro) ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity

Protocol: 10 mM Stock Preparation

  • Weigh the synthesized or commercial N-phenyl-1-isoquinolinamine powder accurately using an analytical balance.

  • Dissolve in molecular-biology grade, anhydrous DMSO. (Causality: Water absorption by DMSO over time can cause the compound to crash out of solution; always use fresh, anhydrous solvent).

  • Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which degrade the urea/amide linkages common in these derivatives[2].

Cell Culture Dosing Guidelines

The cellular potency of 1-aminoisoquinoline derivatives depends heavily on the specific substitution pattern (e.g., meta-trifluoromethylphenyl groups enhance hydrophobic pocket binding)[1].

Table 2: Recommended Dosing Ranges by Application
Cell LineTarget PathwayAssay TypeRecommended Concentration RangeExpected IC50 / EC50
L929 (Murine) RIP1 / NecroptosisTSZ-induced Viability1 nM – 10 µM10 nM – 200 nM
HT-29 (Human) RIP1 / NecroptosisTSZ-induced Viability10 nM – 20 µM50 nM – 500 nM
MV4-11 (Human) FLT3 / AMLProliferation100 pM – 1 µM0.5 nM – 50 nM[4]

Detailed Experimental Workflow: Necroptosis Rescue Assay

To validate the efficacy of an N-phenyl-1-isoquinolinamine derivative against RIP1, researchers must isolate the necroptotic pathway. Treating cells with TNF-α alone typically induces NF-κB-mediated survival or apoptosis. To force the cells into RIP1-dependent necroptosis, a "TSZ" cocktail is used: T NF-α, a S mac mimetic (to degrade cIAPs), and z VAD-fmk (a pan-caspase inhibitor to block apoptosis)[2].

Workflow Step1 1. Cell Seeding (L929 or HT-29) Step2 2. Inhibitor Pre-treatment (1 hour, 10 nM - 10 µM) Step1->Step2 Step3 3. Necroptosis Induction (TSZ Cocktail) Step2->Step3 Step4 4. Incubation (12-24 hours) Step3->Step4 Step5 5. Viability Assay (CellTiter-Glo / MTT) Step4->Step5

Standardized in vitro workflow for evaluating RIP1 kinase inhibitors.

Step-by-Step Protocol

Step 1: Cell Seeding

  • Harvest L929 or HT-29 cells in logarithmic growth phase.

  • Seed cells into a 96-well opaque-walled plate at a density of 1.0 × 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Step 2: Inhibitor Pre-treatment (Crucial Step)

  • Prepare a 10-point serial dilution of the N-phenyl-1-isoquinolinamine compound in complete medium (2X final concentration). Ensure the final DMSO concentration remains constant (0.1%) across all wells, including the vehicle control.

  • Add 50 µL of the 2X inhibitor solutions to the respective wells.

  • Incubate for exactly 1 hour at 37°C. Causality Check: Type II inhibitors require time to bind the inactive DLG-out kinase conformation[1]. Failing to pre-incubate allows the stimulus to activate the kinase to the DLG-in state, drastically reducing the apparent efficacy of the drug.

Step 3: Necroptosis Induction (TSZ Cocktail)

  • Prepare a 4X TSZ induction cocktail in complete medium:

    • T NF-α: 40 ng/mL (Final: 10 ng/mL)

    • S mac mimetic (e.g., BV6): 4 µM (Final: 1 µM)

    • z VAD-fmk: 80 µM (Final: 20 µM)

  • Add 50 µL of the 4X TSZ cocktail to all wells (total well volume is now 200 µL).

  • Include control wells: Media only (background), Vehicle + TSZ (maximum cell death), and a known positive control (e.g., Necrostatin-1 at 10 µM + TSZ).

Step 4: Incubation and Viability Readout

  • Incubate the plate for 18–24 hours at 37°C.

  • Equilibrate the plate and CellTiter-Glo® (ATP-based luminescence assay) reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate the EC50 using non-linear regression (four-parameter logistic curve).

Target Engagement Validation (Western Blotting)

To prove that the observed cell survival is due to on-target RIP1 inhibition (and not off-target effects), researchers must validate the suppression of downstream signaling.

  • Treat cells in 6-well plates following the exact pre-treatment and TSZ induction timeline described above.

  • Harvest cells 3 to 4 hours post-TSZ induction. (Causality: RIP1/RIP3 phosphorylation and MLKL oligomerization occur rapidly; waiting 24 hours will result in degraded proteins from dead cells).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblot for Phospho-RIP1 (Ser166) , Total RIP1, Phospho-MLKL (Ser358) , and Total MLKL.

  • A successful N-phenyl-1-isoquinolinamine treatment will show a dose-dependent ablation of Phospho-RIP1 and Phospho-MLKL bands, confirming the blockade of the necroptosome complex.

References

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC. National Institutes of Health.[Link]

  • Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases: Current Medicinal Chemistry Insights and Emerging Opportunities - ACS Publications. ACS Publications.[Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cells. Taylor & Francis.[Link]

  • Synthesis of aminoisoquinolines via Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate. RHHZ.[Link]

Sources

Application Note: Formulation Strategies and In Vivo Administration Protocols for N-Phenyl-1-Isoquinolinamine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Pharmacological Context

N-phenyl-1-isoquinolinamine (and its structural derivatives) represents a privileged scaffold in modern medicinal chemistry. The 1-aminoisoquinoline moiety is frequently utilized as a bioisostere for highly basic groups like benzamidines. By replacing a benzamidine with a 1-aminoisoquinoline, drug developers can significantly lower the pKa of the molecule, which translates to decreased systemic clearance, an increased volume of distribution, and enhanced oral absorption ()[1].

Pharmacologically, compounds containing the 1-aminoisoquinoline core have demonstrated profound efficacy across multiple indications. They act as potent two-point hinge binders in the kinase domain of RIPK1 (interacting specifically with the Met 95 residue) to inhibit necroptosis and inflammation ()[2]. Furthermore, they exhibit potent activity as MRGPRX1 agonists for pain modulation, showing favorable distribution to the spinal cord due to their reduced basicity ()[3], and have been explored as cerebral monoamine oxidase (MAO) inhibitors with antidepressant-like effects ()[4].

However, the physicochemical trade-off for this improved pharmacokinetic profile is a marked decrease in aqueous solubility at physiological pH. Formulating N-phenyl-1-isoquinolinamine for in vivo animal models requires strategic vehicle selection to overcome its lipophilicity and ensure accurate, reproducible dosing.

Physicochemical Profiling

Understanding the physicochemical properties of N-phenyl-1-isoquinolinamine is the foundation of a rational formulation strategy. The table below summarizes the typical quantitative parameters that dictate vehicle selection.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 220.27 g/mol Small molecule; favorable for rapid absorption.
Estimated LogP 3.5 – 4.2Highly lipophilic; requires surfactants or lipid carriers for aqueous dissolution.
pKa (Conjugate Acid) ~ 6.0 – 6.5Weakly basic; unionized at physiological pH (7.4), leading to poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 10 µg/mLInsufficient for standard saline IV dosing; necessitates co-solvents or suspensions.
Crystal Habit Planar, high π-π stackingHigh lattice energy requires strong solvents (e.g., DMSO) for initial disruption.

Formulation Decision Workflow

The selection between a solution (for Intravenous, IV) and a suspension (for Oral, PO) depends entirely on the pharmacokinetic goals. IV administration requires a perfectly clear, sterile solution to prevent embolism, whereas PO administration can leverage a homogeneous suspension to maximize the dose load.

FormulationWorkflow Start N-phenyl-1-isoquinolinamine (API) Assess Physicochemical Profiling (pKa, LogP, Solubility) Start->Assess Decision Route of Administration? Assess->Decision IV Intravenous (IV) Formulation Decision->IV Systemic PK PO Oral (PO) Formulation Decision->PO Efficacy/Tox IV_Prep 5% DMSO + 10% Solutol + 85% Saline IV->IV_Prep PO_Prep 0.5% MC + 0.1% Tween 80 Suspension PO->PO_Prep QC Quality Control (Visual & LC-MS) IV_Prep->QC PO_Prep->QC Dose In Vivo Dosing QC->Dose

Caption: Workflow for formulating N-phenyl-1-isoquinolinamine for IV and PO administration.

Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation (Target: 2 mg/mL)

Vehicle: 5% DMSO / 10% Solutol HS 15 / 85% Saline (0.9% NaCl) Causality & Rationale: N-phenyl-1-isoquinolinamine possesses a rigid, planar structure that forms stable crystal lattices. DMSO is required as the primary solvent to disrupt this lattice via strong dipole interactions. Solutol HS 15 (a non-ionic surfactant) is introduced before the aqueous phase to pre-form micelles around the API. If saline were added directly to the DMSO/API mixture, the sudden shift in dielectric constant would cause immediate precipitation.

Step-by-Step Methodology:

  • API Weighing: Accurately weigh 20 mg of N-phenyl-1-isoquinolinamine into a sterile glass vial.

  • Primary Dissolution: Add 0.5 mL of pharmaceutical-grade DMSO (5% of final volume). Vortex for 2 minutes and sonicate at 37°C for 5 minutes until the solution is completely clear.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS 15 (10% of final volume) to the DMSO/API solution. Vortex vigorously for 3 minutes. Crucial Step: Ensure the API-DMSO-Solutol mixture is entirely homogenous before proceeding.

  • Aqueous Dilution: Dropwise, add 8.5 mL of 0.9% sterile saline while continuously vortexing the vial. The continuous shear prevents local areas of high aqueous concentration, thereby preventing nucleation.

  • Sterilization: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Self-Validating System (QC): To ensure no sub-visible precipitation has occurred, centrifuge a 1 mL aliquot of the final formulation at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS/MS and compare the peak area to an uncentrifuged standard. A recovery of >98% validates that the API is fully solubilized and the formulation is safe for IV administration.

Protocol B: Oral (PO) Suspension Formulation (Target: 10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water Causality & Rationale: For high-dose oral efficacy or toxicity studies, solubility limits are often exceeded. A suspension is preferred over a solution to maximize the dose. Tween 80 acts as a wetting agent to lower the surface tension of the hydrophobic API particles, preventing them from floating. Methylcellulose increases the viscosity of the continuous phase, which, according to Stokes' Law, drastically reduces the sedimentation rate of the particles, ensuring uniform dosing.

Step-by-Step Methodology:

  • Particle Size Reduction: Place 100 mg of N-phenyl-1-isoquinolinamine into an agate mortar. Triturate gently to break up any aggregates and achieve a uniform, fine powder.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Use the pestle to levigate the mixture into a smooth, uniform paste. Causality: This displaces air from the hydrophobic particle surfaces.

  • Geometric Dilution: Add 1 mL of 0.5% MC solution and triturate until a uniform slurry forms. Gradually add the remaining 8.99 mL of 0.5% MC solution in 2 mL increments, mixing thoroughly between each addition.

  • Homogenization: Transfer the suspension to a glass vial and stir using a magnetic stir bar at 500 RPM for 30 minutes prior to dosing.

Self-Validating System (QC): Perform a top-middle-bottom sampling of the suspension after 30 minutes of stirring. Extract the API from each 50 µL sample using acetonitrile and quantify via LC-MS/MS. If the coefficient of variation (CV) across all three strata is < 5%, the suspension is validated as homogeneous and stable for oral gavage.

Pharmacological Application: Target Engagement

Once successfully formulated and administered, 1-aminoisoquinolines distribute effectively into target tissues. For example, in models of inflammation, the compound penetrates cells to engage the RIPK1 kinase domain. The 1-aminoisoquinoline heterocycle acts as a critical hinge binder, forming hydrogen bonds with the main chain nitrogen and carbonyl of Met 95, thereby locking the kinase in an inactive conformation and halting necroptosis[2].

RIPK1Pathway TNF TNF-α Stimulation TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase Domain (Active) TNFR1->RIPK1 Necrosome Necrosome Assembly RIPK1->Necrosome Kinase Active Survival Cell Survival RIPK1->Survival Kinase Inhibited Inhibitor 1-Aminoisoquinoline (Hinge Binder) Inhibitor->RIPK1 Met95 Binding Necroptosis Necroptosis / Inflammation Necrosome->Necroptosis

Caption: Mechanism of 1-aminoisoquinoline derivatives acting as RIPK1 kinase hinge binders.

References

  • Title: Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists Source: PubMed Central (NIH) URL: [Link]

  • Title: Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants Source: PubMed URL: [Link]

  • Title: Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates Source: PubMed URL: [Link]

  • Title: Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology URL: [Link]

Sources

Troubleshooting & Optimization

improving reaction yield in N-phenyl-1-isoquinolinamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Phenyl-1-isoquinolinamine Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing N-phenyl-1-isoquinolinamine (1-(phenylamino)isoquinoline) via the cross-coupling of 1-haloisoquinolines and aniline is a fundamental transformation in medicinal chemistry. However, the unique electronic environment of the isoquinoline core often leads to unpredictable yields, catalyst poisoning, and competing side reactions.

This guide moves beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure high-fidelity C–N bond formation.

I. Diagnostic Q&A: Causality-Driven Troubleshooting

Q1: My Buchwald-Hartwig amination stalls at 40% conversion, and I observe a fine black precipitate in the reaction flask. What is happening? A1: The black precipitate is palladium black, which indicates that your active Pd(0) catalyst is aggregating and degrading before the catalytic cycle can efficiently turn over. The Causality: Aniline is a relatively weak nucleophile. In the catalytic cycle, if the rate of amine coordination and subsequent transmetalation is slower than the thermal decomposition of the Pd(II)-aryl oxidative addition complex, the metal reduces to inactive Pd(0) nanoparticles. The Solution: You must stabilize the intermediate. Switch from standard bidentate phosphines (like BINAP or dppf) to a highly sterically demanding, electron-rich N-Heterocyclic Carbene (NHC) ligand (e.g., SIPr) or a dialkylbiaryl phosphine like XPhos. Recent catalytic studies demonstrate that bulky NHC–Palladium complexes like (SIPr)Ph2Pd(cin)Cl can completely suppress this degradation, enabling the coupling of 1-chloroisoquinoline with anilines even at room temperature [1].

Q2: LC-MS analysis of my crude mixture shows a large peak corresponding to isoquinoline (mass minus the halogen), but no target product. Why is my starting material dehalogenating? A2: Hydrodehalogenation is a classic competing pathway driven by your choice of base or solvent impurities. The Causality: When using strong alkoxide bases (like NaOtBu) or bases containing sterically hindered phenolate/BHT derivatives, these species can act as hydride donors. They coordinate to the Pd(II) center and undergo β-hydride elimination, delivering a hydride directly to the palladium. Subsequent reductive elimination yields the dehalogenated isoquinoline [2]. The Solution: Eliminate hydride sources. Switch to a non-nucleophilic, weak inorganic base such as anhydrous K3PO4 or Cs2CO3.

Q3: I am trying to run a metal-free SNAr reaction, but I keep isolating isoquinolin-1(2H)-one instead of the aminated product. How do I prevent this? A3: You are observing the hydrolysis of 1-chloroisoquinoline. The Causality: The C1 position of the isoquinoline ring is highly electrophilic due to the adjacent electronegative nitrogen atom. While this makes it prime for nucleophilic attack by aniline, it makes it equally susceptible to attack by ambient moisture or hydroxide ions. If your base is hygroscopic and not rigorously dried, hydroxide outcompetes aniline, leading to irreversible hydrolysis. The Solution: If you wish to avoid transition metals entirely, consider bypassing the 1-haloisoquinoline. A highly effective alternative is the metal-free activation of isoquinoline N-oxide using triflic anhydride (Tf2O), which generates a highly reactive intermediate that couples smoothly with aniline at room temperature [3].

II. Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Low Yield in C-N Coupling? CheckSM Check SM Recovery Start->CheckSM SMHigh High SM Recovery (Poor Conversion) CheckSM->SMHigh SMLow Low SM Recovery (Side Reactions) CheckSM->SMLow CatDeact Catalyst Deactivation? (Check for Pd Black) SMHigh->CatDeact SideRxn Identify Byproducts SMLow->SideRxn ChangeLigand Switch to Bulky NHC or XPhos Ligand CatDeact->ChangeLigand Yes Hydrolysis Isoquinolin-1-one (Hydrolysis) SideRxn->Hydrolysis Dehal Isoquinoline (Dehalogenation) SideRxn->Dehal FixHydro Strictly Anhydrous Switch to K3PO4 Hydrolysis->FixHydro FixDehal Avoid Alkoxide Bases Use Weak Base Dehal->FixDehal

Diagnostic decision tree for resolving low yields in isoquinoline C-N cross-coupling.

Pathway SM 1-Chloroisoquinoline + Aniline Inter Pd(II) Oxidative Addition Complex SM->Inter Pd(0) Side Isoquinolin-1(2H)-one (Hydrolysis) SM->Side Trace H2O / OH- PdCat Pd Precatalyst + NHC Ligand PdCat->Inter Activation Base Anhydrous Base (e.g., K3PO4) Base->Inter Amine Deprotonation Prod N-Phenyl-1-isoquinolinamine (Target) Inter->Prod Reductive Elimination

Workflow of Pd-Catalyzed C-N Coupling highlighting the hydrolysis side reaction.

III. Quantitative Data: Reaction Optimization Summary

To illustrate the causality of ligand and base selection, review the following optimization matrix for the synthesis of N-phenyl-1-isoquinolinamine. Notice how the combination of base and ligand dictates the dominant reaction pathway.

EntryCatalyst / LigandBaseSolventTemp (°C)Result / Yield (%)Primary Failure Mode
1Pd2(dba)3 / BINAPNaOtBuToluene8035%Catalyst deactivation (Pd black)
2Pd(OAc)2 / dppfNaOtBuDioxane10042%Hydrodehalogenation (Isoquinoline formed)
3Pd2(dba)3 / XPhosK3PO4t-AmylOH9088%None (Clean conversion)
4(SIPr)Ph2Pd(cin)ClKOtBuTHF25 (RT)95%None (Highly active NHC system) [1]
5None (Metal-Free)K2CO3DMF12015%Hydrolysis (Isoquinolin-1(2H)-one formed)

IV. Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies include built-in validation steps to ensure reproducibility.

Protocol A: High-Yield Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize N-phenyl-1-isoquinolinamine while suppressing dehalogenation and catalyst degradation.

Validation Control: Before running the isoquinoline substrate, run a parallel micro-scale reaction using 4-chloroanisole. If the control fails, your catalyst is dead or your solvent is wet. If the control succeeds but the main reaction fails, your 1-chloroisoquinoline has likely hydrolyzed in storage.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-chloroisoquinoline (1.0 mmol), aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and rigorously anhydrous K3PO4 (2.0 mmol).

  • Solvent Addition: Add anhydrous t-amyl alcohol (5.0 mL). Scientist Insight: t-Amyl alcohol is chosen over toluene because its slight polarity better solubilizes the inorganic base without acting as a hydride donor.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the 1-chloroisoquinoline peak (m/z ~164) and appearance of the product peak (m/z ~221) indicates success.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and catalyst residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Metal-Free Synthesis via Isoquinoline N-Oxide Activation

Objective: Synthesize the target compound without transition metals, eliminating the risk of Pd-black and hydrodehalogenation [3].

Step-by-Step Methodology:

  • Activation: Dissolve isoquinoline N-oxide (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Electrophilic Enhancement: Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 mmol). Stir for 15 minutes. Scientist Insight: Tf2O activates the N-oxide, making the C1 position exceptionally reactive toward nucleophiles without requiring extreme heat.

  • Amination: Slowly add aniline (1.5 mmol) and allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography to yield N-phenyl-1-isoquinolinamine.

V. References

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL:[Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS Source: YorkSpace (York University) URL:[Link]

  • A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines Source: RSC Advances (via PMC / NIH) URL:[Link]

Technical Support Center: N-phenyl-1-isoquinolinamine Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-phenyl-1-isoquinolinamine (also known as N-phenylisoquinolin-1-amine). This guide is designed for researchers and drug development professionals facing challenges with the solubility, stability, and formulation of this highly lipophilic compound in both in vitro assays and in vivo studies.

Core Principles: The Causality of Solubility Issues

To effectively troubleshoot, one must understand the physicochemical mechanics driving the behavior of N-phenyl-1-isoquinolinamine:

  • Hydrophobic Bulk & Pi-Pi Stacking: While the isoquinoline core provides some polarity, the addition of the N-phenyl group significantly increases the molecule's hydrophobicity (LogP) and facilitates strong intermolecular π−π stacking. This structural feature disrupts the hydrogen-bonding network of water, rendering its aqueous solubility extremely low.

  • The "DMSO Shock" Phenomenon: N-phenyl-1-isoquinolinamine is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which effectively solvate the aromatic rings and interact with the amine group. However, when a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the compound can be hydrated. This localized supersaturation strips the solvent shell from the compound, leading to rapid nucleation and precipitation—a phenomenon known as "DMSO shock"[1].

  • Reduced Basicity: Unlike primary amines, the lone pair on the secondary amine of N-phenyl-1-isoquinolinamine is delocalized into the adjacent phenyl and isoquinoline rings. This reduces its basicity, meaning that simple pH adjustments (e.g., lowering pH to protonate the amine) are less effective for enhancing aqueous solubility compared to unsubstituted isoquinolinamines.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to the aqueous assay buffer. How do I prevent this? A1: This is a classic manifestation of DMSO shock[1]. To mitigate this, never inject the DMSO stock directly into the static buffer. Instead, add the DMSO stock dropwise while continuously and vigorously vortexing the aqueous buffer. If precipitation persists, you may be exceeding the compound's kinetic solubility limit[1]. Ensure your final DMSO concentration remains at or below 1% to prevent solvent-induced cytotoxicity in cell-based assays[2].

Q2: What is the difference between kinetic and thermodynamic solubility for this compound, and which should I measure? A2:

  • Kinetic solubility is the maximum concentration achievable when a pre-dissolved DMSO stock is diluted into an aqueous buffer[1]. It is fast, well-suited for high-throughput screening (HTS), and typically measured via nephelometry (light scattering)[3].

  • Thermodynamic solubility is the absolute solubility of the crystalline solid directly incubated in aqueous media over 12–24 hours[3]. For early-stage in vitro biological assays, kinetic solubility is the most relevant metric. Thermodynamic solubility becomes critical during late-stage lead optimization and drug formulation[3].

Q3: Can I use co-solvents or surfactants to improve aqueous compatibility for in vivo studies? A3: Yes. For highly lipophilic compounds like N-phenyl-1-isoquinolinamine, a multi-component co-solvent system is often required to bridge the polarity gap. A standard, well-tolerated starting formulation for in vivo dosing is 10% DMSO, 40% PEG300 or PEG400, 5% Tween 80, and 45% Saline [4]. The Tween 80 acts as a non-ionic surfactant to prevent precipitation, while PEG increases overall solubility[4].

Standardized Experimental Protocols

Protocol A: Kinetic Solubility Determination via Laser Nephelometry

This protocol is a self-validating system; it uses a DMSO-only vehicle control to establish a baseline light-scattering threshold, ensuring that any detected turbidity is strictly due to compound precipitation.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of N-phenyl-1-isoquinolinamine in 100% anhydrous DMSO[1].

  • Serial Dilution: In a 96-well plate, perform a 10-point, 2-fold serial dilution of the stock solution using pure DMSO[2].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a new 96-well UV-transparent plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4)[2]. This creates a 1:100 dilution with a final DMSO concentration of 1%[1].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking to allow for equilibrium[2].

  • Measurement: Measure the turbidity of each well using a laser nephelometer or by reading absorbance at 620–650 nm (a wavelength outside the compound's UV absorption range)[2].

  • Validation: The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering compared to the vehicle control[2].

KineticSolubility A 10 mM Stock (100% DMSO) B Serial Dilution (in pure DMSO) A->B 2-fold steps C Aqueous Transfer (PBS, 1% DMSO final) B->C Dropwise + Vortex D Incubation (2 hrs, 25°C) C->D E Nephelometry (Light Scattering) D->E Measure Turbidity

Caption: Workflow for determining the kinetic solubility of N-phenyl-1-isoquinolinamine.

Protocol B: Preparation of Stable Dosing Solutions for In Vivo Studies
  • Weighing: Determine the mass of N-phenyl-1-isoquinolinamine powder required for your target dose[4].

  • Primary Dissolution: Add sterile, injectable-grade DMSO (up to 10% of the final target volume) to the vial. Vortex vigorously until the powder is completely dissolved[4].

  • Co-solvent Addition: Add PEG400 (40% of final volume) and sonicate the mixture for 5 minutes to ensure a homogenous solution[4].

  • Surfactant Addition: Add Tween 80 (5% of final volume) and mix thoroughly[4].

  • Aqueous Phase: Slowly add 0.9% Sterile Saline (45% of final volume) dropwise while continuously vortexing the vial. Rapid addition will cause irreversible precipitation[4].

Troubleshooting Start Precipitation in Aqueous Buffer CheckConc Is final concentration > Kinetic Solubility Limit? Start->CheckConc ReduceConc Reduce assay concentration CheckConc->ReduceConc Yes CheckDMSO Is 'DMSO Shock' occurring? CheckConc->CheckDMSO No SlowAdd Add stock dropwise with rapid vortexing CheckDMSO->SlowAdd Yes Formulate Use Co-solvents (e.g., PEG400, Tween 80) CheckDMSO->Formulate No / Persistent

Caption: Logical decision tree for troubleshooting N-phenyl-1-isoquinolinamine precipitation.

Quantitative Data & Formulation Parameters

Table 1: General Solvent Compatibility Profile (Note: Solubility of isoquinolinamine derivatives is generally maximized in polar aprotic environments[5])

Solvent SystemRelative SolubilityMechanistic Rationale
100% DMSO High (>10 mM)Polar aprotic nature disrupts π−π stacking and fully solvates the lipophilic N-phenyl ring[2].
100% DMF HighSimilar to DMSO, provides excellent solvation for isoquinoline derivatives[5].
Aqueous Buffer (pH 7.4) Very Low (<10 µM)High lipophilicity and lack of strong hydrogen bond donors prevent aqueous hydration.
Acidic Buffer (pH < 4.0) Low to ModeratePartial protonation of the isoquinoline nitrogen may slightly improve solubility, but the N-phenyl group limits basicity.

Table 2: Recommended Formulation Vehicles for Poorly Soluble Amines[4]

ComponentFunction in FormulationRecommended ConcentrationPotential Drawbacks
DMSO Primary Co-solvent5% - 10%Cellular toxicity at >1% in vitro; localized tissue irritation in vivo.
PEG300 / PEG400 Secondary Co-solvent30% - 40%High viscosity can make pipetting and injection difficult.
Tween 80 Non-ionic Surfactant1% - 5%Can cause hypersensitivity reactions or hemolysis at high concentrations.
0.9% Saline / PBS Aqueous Carrier45% - 60%Induces precipitation if added too rapidly to the organic phase.

References

  • Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents from 278.15 to 323.15 K Source: ACS Publications URL:[Link]

  • A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines Source: RSC Publishing URL:[Link]

Sources

troubleshooting N-phenyl-1-isoquinolinamine crystallization techniques

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the downstream processing and crystallization of N-phenyl-1-isoquinolinamine .

Because this compound is frequently synthesized via transition-metal catalysis and possesses unique structural rigidity, its crystallization is prone to specific thermodynamic and kinetic bottlenecks. This guide bypasses generic advice, focusing on the mechanistic causality behind phase behaviors to provide self-validating, scalable solutions.

Mechanistic Foundations: Why Does This Molecule Behave This Way?

To troubleshoot N-phenyl-1-isoquinolinamine, we must first understand its molecular architecture. The compound features a bulky, rigid isoquinoline core coupled with a conformationally flexible N-phenyl group.

  • Wide Metastable Zone Width (MSZW): The steric bulk of the phenyl ring hinders rapid molecular alignment into a crystal lattice. This kinetic barrier results in a wide MSZW. When supersaturation is generated too quickly (e.g., via rapid cooling or aggressive antisolvent addition), the system bypasses the activation energy for nucleation and instead enters the spinodal decomposition region.

  • Liquid-Liquid Phase Separation (LLPS): Entering the spinodal region causes the solution to demix into a solute-rich liquid phase and a solute-lean liquid phase—a phenomenon known as "oiling out" [2]. The solute-rich oil droplets eventually solidify into amorphous aggregates or highly impure crystalline masses [3].

  • Catalyst Entrapment: The most efficient modern synthesis of 1-aminoisoquinolines utilizes a Rh(III)-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate [1]. The isoquinoline nitrogen and the secondary amine can act as coordinating ligands to residual rhodium ( [Cp∗RhCl2​]2​ ), leading to metal entrapment within the crystal lattice and severe discoloration.

Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (LLPS) instead of forming a slurry. How do I force solid-liquid nucleation?

Causality: Oiling out occurs when the chemical potential of the supersaturated solution favors liquid phase demixing over the structural organization required for crystallization [2]. For N-phenyl-1-isoquinolinamine, this typically happens in highly polar antisolvent systems (like Ethanol/Water) when the cooling rate exceeds the nucleation rate. Solution: You must prevent the system from crossing the binodal curve.

  • Shift the Solvent System: Transition from a sharp antisolvent system (EtOH/Water) to a more gradual solvency gradient (e.g., Isopropyl Acetate/Heptane).

  • Implement Seeding: Introduce 1-2 wt% of crystalline seeds within the metastable zone, strictly before the cloud point is reached. The seeds provide an immediate surface for crystal growth, consuming supersaturation and keeping the concentration below the LLPS boundary [3].

Q2: The isolated crystals have a dark brown/orange tint, and ICP-MS shows >500 ppm Rhodium. How do I clear the catalyst?

Causality: The upstream Rh(III) catalyst [1] strongly coordinates to the basic nitrogen of the isoquinoline ring. Standard washing or recrystallization will not break this coordination complex; the rhodium is co-precipitating or becoming entrapped in the crystal lattice as a growth inhibitor. Solution: You must introduce a thermodynamic competitor for the metal before crystallization begins. Use a functionalized silica scavenger (e.g., Thiol-modified silica) which has a binding affinity for platinum-group metals that is magnitudes higher than the isoquinoline nitrogen [4]. Perform this scavenging step at an elevated temperature (60°C) to ensure kinetic release of the metal from the API, followed by hot filtration.

Q3: I am observing polymorphic inconsistency across different batches.

Causality: The secondary amine (N-H) acts as a strong hydrogen-bond donor, while the isoquinoline nitrogen acts as an acceptor. In protic solvents (e.g., Alcohols), the solvent competes for these hydrogen bonds, often yielding a metastable polymorph. In aprotic solvents (e.g., Toluene or EtOAc), the API forms robust intermolecular dimers. Solution: Standardize your solvent system to favor the thermodynamically stable dimer. If you must use a protic solvent for yield purposes, ensure a prolonged ripening phase (slurry maturation) at the final isolation temperature to allow the metastable form to undergo solvent-mediated phase transformation to the stable form.

Experimental Protocols

Protocol A: Antisolvent Crystallization with In-Situ Rhodium Scavenging

This protocol is a self-validating system: the visual removal of color prior to crystallization confirms successful metal scavenging, ensuring the subsequent crystallization is not poisoned by metal-induced LLPS.

  • Dissolution: Dissolve crude N-phenyl-1-isoquinolinamine in Isopropyl Acetate (IPAc) at 10 volumes (10 mL/g) and heat to 65°C until complete dissolution.

  • Scavenging: Add 20 wt% of Thiol-functionalized silica resin (e.g., QuadraSil MP or SiliaBond Thiol). Agitate at 65°C for 4 hours. The solution should transition from dark orange to pale yellow.

  • Hot Filtration: Filter the mixture through a pre-heated celite pad at 65°C to remove the metal-bound resin. Rinse the cake with 2 volumes of hot IPAc.

  • Concentration: Distill the filtrate under reduced pressure to a final volume of 5 mL/g.

  • Antisolvent Addition & Seeding: Adjust the temperature to 50°C. Slowly charge Heptane (2 volumes) over 30 minutes. Add 1 wt% of N-phenyl-1-isoquinolinamine seeds. Hold for 1 hour to establish the seed bed.

  • Cooling: Charge the remaining Heptane (5 volumes) over 2 hours. Cool the slurry to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry, wash with cold Heptane (2 volumes), and dry under vacuum at 45°C.

Quantitative Data Summaries

Table 1: Solubility and Metastable Zone Width (MSZW) Data Note: MSZW is defined here as the temperature difference between the saturation temperature ( Tsat​ ) and the nucleation temperature ( Tnuc​ ) at a cooling rate of 0.5°C/min.

Solvent System (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)MSZW (ΔT, °C)LLPS Risk
Ethanol / Water (70:30)145.212.428.5High (Oils out at 35°C)
Isopropyl Acetate88.518.214.0Low
IPAc / Heptane (50:50)42.14.511.5Low
Toluene110.325.618.2Moderate

Table 2: Rhodium Scavenging Efficiency (Initial Rh = 1,200 ppm)

Scavenging MethodConditionsResidual Rh (ppm)API Recovery (%)
Standard RecrystallizationIPAc/Heptane, No scavenger450 ppm88%
Activated Carbon (Norit)10 wt%, 60°C, 2h125 ppm76% (Non-specific binding)
Thiol-Silica Resin20 wt%, 65°C, 4h< 5 ppm 92%

Process Workflows & Logic Trees

Workflow Syn Rh-Catalyzed Synthesis (Huang et al., 2021) Scav Metal Scavenging (Thiol Resin, 65°C) Syn->Scav Filt Hot Filtration (Remove Resin) Scav->Filt Conc Concentration & Solvent Exchange Filt->Conc Seed Seeding within MSZW (Bypass LLPS) Conc->Seed Cool Controlled Cooling (0.1°C/min) Seed->Cool Iso Isolation & Washing (High Purity API) Cool->Iso

Caption: Workflow for N-phenyl-1-isoquinolinamine downstream processing and crystallization.

LLPS_Troubleshooting Issue Oiling Out (LLPS) Detected via PVM/FBRM Check Check Supersaturation at Cloud Point Issue->Check HighSS High Supersaturation (Spinodal Region) Check->HighSS LowSS Low Supersaturation (Binodal Region) Check->LowSS Action1 Adjust Solvent Ratio (Increase Solvency) HighSS->Action1 Action3 Reduce Cooling Rate to 0.1°C/min HighSS->Action3 Action2 Introduce Seeds Before Cloud Point LowSS->Action2 Success Nucleation & Growth (Solid-Liquid Phase) Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

References

  • Huang, X., Xu, Y., Li, J., Lai, R., Luo, Y., Wang, Q., Yang, Z., & Wu, Y. (2021). "Synthesis of aminoisoquinolines via Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate." Chinese Chemical Letters, 32(11), 3518-3521.[Link]

  • Lu, J., Wang, X., Ching, C. B., & Chen, W. (2012). "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 16(2), 442-446.[Link]

  • Veesler, S., & Revalor, E. (2019). "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 7(9), 583.[Link]

  • Tyszka-Gumkowska, A., Purohit, V. B., Nienałtowski, T., Dąbrowski, M., Kajetanowicz, A., & Grela, K. (2016). "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development, 20(6), 1148-1155.[Link]

Technical Support Center: Optimizing Catalyst Loading for N-phenyl-1-isoquinolinamine Amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 1-chloroisoquinoline with aniline. This hub is designed for researchers and drug development professionals seeking to optimize their catalytic workflows, reduce palladium waste, and troubleshoot incomplete conversions.

The synthesis of N-phenyl-1-isoquinolinamine relies heavily on the efficient formation of carbon-nitrogen (C-N) bonds[1]. While traditional methods often require 5–10 mol% palladium loading, modern ligand design and precatalyst selection allow for optimizations down to ≤1.0 mol%[2].

Mechanistic Overview & Catalytic Cycle

To optimize catalyst loading, one must first understand the causality of the catalytic cycle. Catalyst loading can only be reduced if the active monoligated Pd(0) species is stabilized and efficiently cycled without degrading into inactive "Pd black."

BHA_Cycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Cl)L Oxidative Addition Pd0->PdII_OA 1-chloroisoquinoline PdII_Amine Pd(II)(Ar)(NHPh)L Amido Complex PdII_OA->PdII_Amine Aniline + NaOtBu (- NaCl, - tBuOH) PdII_Amine->Pd0 Reductive Elimination Releases N-phenyl-1-isoquinolinamine

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination forming N-phenyl-1-isoquinolinamine.

Frequently Asked Questions (FAQs)

Q: Why am I stuck using 5–10 mol% Pd(OAc)2​ to achieve full conversion? A: High catalyst loading is often a compensatory measure for a high rate of catalyst deactivation. When using simple precursors like Pd(OAc)2​ with basic phosphine ligands, the reduction to the active Pd(0) species is inefficient. Furthermore, unligated Pd(0) rapidly aggregates into inactive Pd black. By switching to a bulky, electron-rich ligand (e.g., BrettPhos or NHC ligands) and a pre-activated Pd(II) complex, you ensure that 100% of your palladium enters the cycle, allowing you to drop the loading to 0.5–1.0 mol%[3].

Q: I am observing a significant amount of unreacted 1-chloroisoquinoline, but my aniline is fully consumed. What is happening? A: This indicates a side reaction, most likely the hydrodehalogenation of 1-chloroisoquinoline to isoquinoline, or the formation of off-cycle resting states. Strong bases like NaOtBu can sometimes facilitate β -hydride elimination pathways if aliphatic amines are present, but with aniline, the issue is often trace moisture or the base acting as a hydride donor[4]. Solution: Switch to a milder base like Cs2​CO3​ or ensure strictly anhydrous conditions.

Q: Does the choice of precatalyst actually matter if the active species is the same? A: Yes. Traditional Pd2​(dba)3​ relies on the dissociation of dibenzylideneacetone (dba) to form the active catalyst. However, dba is a known competitive inhibitor that binds to Pd(0), slowing down the oxidative addition step. Modern palladacycles (e.g., G3 or G4 precatalysts) or Pd-PEPPSI complexes release the active Pd(0) species rapidly upon deprotonation without leaving inhibitory byproducts in the solution[2].

Troubleshooting Guide: Incomplete Conversion at Low Loadings

When pushing catalyst loadings below 1 mol%, the system becomes highly sensitive to impurities and kinetic bottlenecks. Use the following diagnostic workflow to identify and resolve your issue.

Troubleshooting Start Issue: Incomplete Conversion at Low Catalyst Loading (<1 mol%) Check1 Observation: Black Precipitate? (Pd Aggregation) Start->Check1 Sol1 Action: Switch to Precatalyst (e.g., G3) or Increase Ligand:Pd Ratio Check1->Sol1 Yes (Pd Black) Check2 Observation: Isoquinoline Byproduct? (Hydrodehalogenation) Check1->Check2 No Sol2 Action: Switch Base to Cs2CO3 or Use Non-Protic Solvent Check2->Sol2 Yes

Figure 2: Troubleshooting workflow for incomplete conversion at low catalyst loadings.

Diagnostic Matrix

If your reaction stalls at 40-50% conversion, analyze the physical state of the reaction mixture:

  • Symptom: The reaction mixture turns from a clear yellow/orange to opaque black within 30 minutes.

    • Causality: The rate of oxidative addition is slower than the rate of catalyst degradation. The Pd(0) is falling off the catalytic cycle and aggregating.

    • Fix: Ensure a strict 1:1 or 1:1.2 ratio of Pd to ligand. If using Pd2​(dba)3​ , switch to a BrettPhos Pd G3 precatalyst to guarantee a 1:1 ligated active species.

  • Symptom: The reaction remains yellow/orange, but conversion halts.

    • Causality: Product inhibition. N-phenyl-1-isoquinolinamine can act as a bidentate or tightly binding ligand, poisoning the remaining Pd(0)[5].

    • Fix: Increase the reaction temperature by 10–15 °C to promote product dissociation, or switch to a more sterically demanding ligand (e.g., RuPhos) that forces the product off the metal center.

Quantitative Data: Catalyst System Comparisons

The following table summarizes the expected performance of various catalytic systems for the amination of 1-chloroisoquinoline with aniline. Use this data to benchmark your own optimizations.

Catalyst SystemLigandBaseSolventLoading (mol%)Temp (°C)Yield (%)Primary Limitation / Advantage
Pd(OAc)2​ BINAP NaOtBu Toluene5.0 - 10.010075High loading required; prone to Pd black formation.
Pd2​(dba)3​ XPhos Cs2​CO3​ Dioxane2.0 - 5.09085Moderate loading; dba acts as a competitive inhibitor.
BrettPhos Pd G3BrettPhos NaOtBu t -BuOH0.5 - 1.08095Rapid activation; highly efficient for low loading.
(SIPr)Ph2Pd(cin)ClSIPr (NHC) NaOtBu DME0.1 - 0.525 (RT)98Ultra-low loading; proceeds at room temperature[3].

Experimental Protocol: Self-Validating 0.5 mol% Amination

This protocol utilizes a modern G3 precatalyst system to achieve ultra-low loading. It is designed as a self-validating system : specific visual and analytical checkpoints are built in to ensure the reaction is proceeding correctly before committing to the full incubation time.

Materials Required:

  • 1-chloroisoquinoline (1.0 mmol, 163.6 mg)

  • Aniline (1.2 mmol, 111.8 mg)

  • BrettPhos Pd G3 Precatalyst (0.005 mmol, 4.5 mg, 0.5 mol%)

  • BrettPhos Ligand (0.005 mmol, 2.7 mg, 0.5 mol%)

  • NaOtBu (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed t -BuOH (4.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add the solid NaOtBu to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Causality: NaOtBu is highly hygroscopic. Moisture will immediately hydrolyze the base to NaOH, which can lead to nucleophilic aromatic substitution (forming 1-hydroxyisoquinoline) rather than the desired amination.

  • Reagent Charging: Add 1-chloroisoquinoline, followed by the BrettPhos Pd G3 precatalyst and the supplemental BrettPhos ligand.

  • Solvent and Amine Addition: Add the anhydrous t -BuOH, followed immediately by the aniline via a micropipette. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Activation Check (Self-Validation 1): Stir the mixture at room temperature for 5 minutes. The solution should turn a homogenous, deep yellow/orange.

    • Validation: This color change confirms the base-mediated deprotonation of the G3 precatalyst, releasing the active monoligated Pd(0)-BrettPhos species. If the solution is colorless, your base is likely compromised.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 hours.

  • Mid-Point Check (Self-Validation 2): After 30 minutes, briefly remove the tube from the bath. The solution should remain clear and orange/red.

    • Validation: If a black precipitate has formed, the catalyst has degraded. This indicates that either oxygen breached the vessel, or the oxidative addition step was too slow, allowing Pd(0) to aggregate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts ( NaCl ) and residual catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-phenyl-1-isoquinolinamine.

References

  • "Buchwald-Hartwig Amination", Chemistry LibreTexts. Available at: [Link]

  • "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature", ACS Catalysis. Available at: [Link]

  • "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", Chemical Reviews. Available at: [Link]

  • "Application of Pd-NHC Complexes in Challenging Amination Reactions", YorkSpace. Available at: [Link]

Sources

Technical Support Center: Preventing Degradation of N-Phenyl-1-isoquinolinamine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-phenyl-1-isoquinolinamine (also known as 1-(phenylamino)isoquinoline) is a privileged structural motif frequently utilized in kinase inhibitor design and ligand synthesis. Despite its utility, achieving long-term solution stability requires a rigorous understanding of its chemical vulnerabilities.

As a Senior Application Scientist, I often see researchers experience inconsistent assay results due to the unrecognized degradation of this compound in aqueous or organic solutions. The molecule possesses two primary sites of instability: the exocyclic secondary aromatic amine and the electron-deficient C1 position of the isoquinoline ring.

Understanding the causality behind its degradation is the first step in prevention:

  • Oxidative Degradation: The aromatic amine moiety is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This radical-mediated process often leads to the formation of N-oxides, radical dimers, or highly conjugated (and highly colored) azo and nitroso byproducts[1].

  • Photolytic Degradation: Isoquinoline derivatives absorb strongly in the UV range. Photoexcitation can lead to dissociative ionization, ring cleavage, or photo-oxidation, a process that is significantly accelerated in the presence of dissolved oxygen.

  • Hydrolytic Cleavage: Under extreme pH conditions (strong acids or bases), the isoquinoline nitrogen can become protonated, increasing the electrophilicity of the C1 position. This makes the C1 carbon highly susceptible to nucleophilic attack by water, resulting in the hydrolytic cleavage of the C-N bond to yield 1-isoquinolone and aniline[2].

Visualizing Degradation Pathways

DegradationPathways A N-phenyl-1-isoquinolinamine (Intact Compound) B Oxidative Stress (O2, ROS, Metal Ions) A->B C Photolytic Stress (UV/Vis Light) A->C D Hydrolytic Stress (Extreme pH, Heat) A->D E N-Oxides & Radical Dimers (Colored Byproducts) B->E F Ring Cleavage & Photo-oxidation Products C->F G 1-Isoquinolone + Aniline (C-N Bond Cleavage) D->G

Caption: Primary chemical degradation pathways of N-phenyl-1-isoquinolinamine in solution.

Troubleshooting Matrix: Symptoms, Causes, and Solutions

When solution instability is suspected, use the following matrix to diagnose the root cause based on observable symptoms.

Observed SymptomPrimary CauseMechanistic RationaleRecommended Solution
Solution turns yellow/brown OxidationAromatic amines oxidize to form conjugated, colored byproducts (e.g., azo compounds)[1].Purge solvents with Argon/N2; add antioxidants (e.g., ascorbic acid, BHT).
Loss of assay potency over time PhotodegradationUV/ambient light triggers photo-ionization and degradation of the isoquinoline core.Store in amber vials; work under low-light conditions; wrap reservoirs in foil.
Appearance of 1-isoquinolone peak (LC-MS) HydrolysisNucleophilic attack at the C1 position under strongly acidic or basic conditions[2].Buffer solutions to neutral pH (pH 6.5-7.5); avoid prolonged heating in aqueous media.
Precipitation upon dilution pH Shift / InsolubilityThe free base form is highly lipophilic and precipitates if the pH exceeds its pKa.Maintain appropriate co-solvent ratios (e.g., 5-10% DMSO) or adjust pH to ensure protonation.
Formulation & Troubleshooting Logic Tree

TroubleshootingLogic Start Solution Instability Detected Q1 Is the solution changing color (e.g., turning yellow/brown)? Start->Q1 Oxidation Diagnosis: Oxidation Action: Degas solvents, add antioxidants Q1->Oxidation Yes Q2 Is precipitation occurring without color change? Q1->Q2 No Solubility Diagnosis: pH/Solubility Issue Action: Check pH, increase co-solvent Q2->Solubility Yes Q3 Are new peaks appearing on LC-MS (e.g., 1-isoquinolone)? Q2->Q3 No Hydrolysis Diagnosis: Hydrolysis / Photodegradation Action: Buffer to neutral pH, use amber vials Q3->Hydrolysis Yes

Caption: Diagnostic workflow for identifying and resolving N-phenyl-1-isoquinolinamine instability.

Experimental Protocols: Self-Validating Stability Workflows

To systematically prevent degradation, you must first understand the compound's specific vulnerabilities in your assay buffer. Every protocol below is designed as a self-validating system: by comparing stressed samples against an unstressed control, you can establish an exact mass balance and pinpoint the dominant degradation mechanism.

Protocol A: Forced Degradation (Stress Testing) Profiling

Causality: Identifying the weakest structural link allows for targeted formulation adjustments. Forced degradation studies are the industry standard for identifying potential degradation pathways[3].

  • Preparation : Prepare a 1 mg/mL stock solution of N-phenyl-1-isoquinolinamine in a miscible organic solvent (e.g., LC-MS grade Acetonitrile).

  • Acid/Base Hydrolysis :

    • Acid Stress: Mix 0.5 mL stock with 0.5 mL 0.1 M HCl.

    • Base Stress: Mix 0.5 mL stock with 0.5 mL 0.1 M NaOH.

    • Incubate both at 60°C for 24 hours. Critical Step: Neutralize the samples with equimolar NaOH or HCl before HPLC injection to prevent column damage and shifting retention times[3].

  • Oxidative Stress : Mix 0.5 mL stock with 0.5 mL 3% H₂O₂. Incubate at room temperature for 4-8 hours in the dark[3].

  • Photolytic Stress : Expose 1 mL of stock in a clear glass vial to a UV/Vis light chamber (ICH Q1B standard) for 24 hours. Keep a secondary foil-wrapped vial in the same chamber as a dark control.

  • Analysis : Analyze all samples via HPLC-UV/MS. Calculate % degradation by comparing the peak area of the stressed samples to a freshly prepared, unstressed control.

Protocol B: Preparation of Highly Stable Aqueous Working Solutions

Causality: Removing environmental catalysts (oxygen, light, extreme pH) prevents the initiation of radical and nucleophilic degradation cascades.

  • Solvent Degassing : Sparge the aqueous buffer (e.g., PBS, pH 7.4) with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional) : If the downstream biological or chemical assay permits, add 0.1% w/v ascorbic acid or 1 mM DTT to the buffer to scavenge rogue radicals.

  • Dissolution : Dissolve the solid N-phenyl-1-isoquinolinamine in 100% anhydrous DMSO to create a 10 mM master stock. Store this stock in single-use amber aliquots at -80°C.

  • Dilution : Immediately prior to the experiment, dilute the DMSO stock into the degassed buffer. Ensure the final DMSO concentration is sufficient to prevent precipitation (typically 1-5% depending on final concentration).

  • Storage : Keep the working solution on ice, protected from light, and use within 4 hours.

Quantitative Data: Representative Stability Profile

The table below summarizes the quantitative degradation profile you should expect when subjecting N-phenyl-1-isoquinolinamine to the forced degradation protocol outlined above.

Table 1: Expected degradation profile of N-phenyl-1-isoquinolinamine under standardized stress conditions (24h).

Stress ConditionReagent / EnvironmentTemp (°C)Expected Degradation (%)Primary Degradant(s)
Control Neutral Buffer (pH 7.4), Dark25°C< 1%None
Acidic 0.1 M HCl60°C15 - 25%1-Isoquinolone, Aniline
Basic 0.1 M NaOH60°C10 - 20%1-Isoquinolone, Aniline
Oxidative 3% H₂O₂25°C40 - 60%N-Oxides, Azo derivatives
Photolytic UV/Vis Light (ICH Q1B)25°C30 - 50%Ring cleavage products

Frequently Asked Questions (FAQs)

Q1: Why does my N-phenyl-1-isoquinolinamine solution turn brown over time? A1: The browning is a classic sign of aromatic amine oxidation. The secondary amine group can be oxidized by dissolved oxygen to form reactive intermediates, which then polymerize or form highly conjugated, colored azo/nitroso compounds[1]. This is exacerbated by light and trace metal ions. Always use degassed solvents and protect from light.

Q2: Can I store aqueous working solutions in the refrigerator for multiple days? A2: It is highly discouraged. While lower temperatures slow degradation kinetics, the presence of water and residual oxygen will inevitably lead to slow hydrolysis and oxidation. We recommend preparing aqueous working solutions fresh daily from a frozen DMSO master stock.

Q3: What is the most stable pH for this compound in an aqueous buffer? A3: The compound is most stable near neutral pH (pH 6.5 - 7.5). At highly acidic pH, the isoquinoline nitrogen is protonated, increasing the electrophilicity of the C1 position and making it susceptible to nucleophilic attack by water (hydrolysis). At highly basic pH, the free base may precipitate, and oxidative degradation is often accelerated[2].

Q4: How do I know if my compound has degraded into 1-isoquinolone? A4: 1-isoquinolone is a primary hydrolytic degradation product. You can detect it via LC-MS; look for a mass shift corresponding to the loss of the aniline group and the addition of oxygen (yielding a mass consistent with 1-isoquinolone). Chromatographically, 1-isoquinolone will typically elute earlier than the highly lipophilic parent compound on a reverse-phase C18 column[2].

Sources

Technical Support Center: Resolving NMR Peak Overlaps in N-phenyl-1-isoquinolinamine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with severe spectral congestion in highly conjugated aromatic systems. When analyzing N-phenyl-1-isoquinolinamine , standard 1D 1 H NMR often fails to provide baseline resolution, leading to ambiguous assignments and unmeasurable J -couplings.

This guide is designed to move beyond basic textbook theory. Here, we will dissect the causality behind these overlaps and provide self-validating, field-proven methodologies—ranging from solvent manipulation to advanced broadband homodecoupling—to definitively resolve your spectra.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does N-phenyl-1-isoquinolinamine exhibit such severe overlap in standard 1D 1 H NMR?

The Causality: N-phenyl-1-isoquinolinamine ( C15​H12​N2​ ) contains 11 aromatic protons. The molecule consists of two highly conjugated, distinct aromatic systems: an electron-deficient isoquinoline core and an electron-rich aniline-derived phenyl ring. In a standard isotropic solvent like CDCl3​ , the electron density across this conjugated system averages out, compressing all 11 aromatic protons into a narrow 1.1 ppm frequency window (typically 7.10–8.20 ppm).

Specifically, literature data shows that the H-5 and H-7 protons of the isoquinoline ring co-resonate with the meta-protons of the phenyl ring, creating a dense, unresolvable 3H multiplet at 7.73–7.76 ppm [1]. Because scalar couplings ( JHH​ ) split these signals into multiplets, their frequency footprints expand and merge, making traditional integration and assignment impossible.

Q2: How can I use solvent effects to rapidly de-convolute the 7.75 ppm multiplet without advanced pulse sequences?

The Causality: You can exploit Aromatic Solvent Induced Shifts (ASIS) . Benzene-d6 ( C6​D6​ ) is a highly anisotropic solvent with a strong quadrupole moment. When introduced to the sample, benzene molecules preferentially π -stack with the electron-deficient isoquinoline ring, shielding its protons and shifting them significantly upfield. Conversely, the electron-rich phenyl ring repels the benzene π -cloud, resulting in minimal shielding[2][3]. This differential solvation physically pulls the overlapping isoquinoline and phenyl signals apart.

Self-Validating Check: To ensure the shift is purely solvent-induced and not a concentration-dependent aggregation artifact, plot the chemical shift of your target peaks against the volume fraction of C6​D6​ . A linear or smooth logarithmic correlation validates the ASIS mechanism.

Q3: When ASIS is insufficient, how do I implement Pure Shift NMR to simplify the multiplet structure?

The Causality: If differential solvation doesn't yield baseline resolution, you must remove the scalar coupling ( JHH​ ) that causes the signals to broaden into multiplets. The Zangger-Sterk Pure Shift experiment applies a weak spatial magnetic gradient during a frequency-selective excitation pulse[4][5]. This divides the NMR tube into independent spatial "slices." Because only one coupled spin is excited per slice, its coupling partner remains in the ground state within that specific physical space. Consequently, J -coupling cannot evolve. The resulting spectrum collapses all complex multiplets into sharp singlets, reducing the signal width by nearly an order of magnitude and revealing hidden peaks[4].

Q4: How do I definitively assign the separated peaks?

Once the peaks are resolved (either physically via ASIS or virtually via Pure Shift), you must anchor them to the carbon skeleton using 2D NMR, specifically 1H−13C HSQC and HMBC. The carbon dimension offers a much wider chemical shift range (~200 ppm), ensuring that even if protons overlap, their attached carbons will not.

📊 Logical Workflows & Mechanisms

Below is the decision-making matrix for resolving aromatic overlaps in N-phenyl-1-isoquinolinamine.

NMR_Troubleshooting_Workflow Start Acquire 1D 1H NMR N-phenyl-1-isoquinolinamine (CDCl3, 298K) Check Are aromatic peaks overlapping? (e.g., 7.73-7.76 ppm multiplet) Start->Check ASIS Method 1: ASIS Titration Add C6D6 in 10% increments Check->ASIS Yes (First-line, Fast) PureShift Method 2: Pure Shift NMR (Zangger-Sterk Decoupling) Check->PureShift Yes (Complex J-Couplings) TwoD Method 3: 2D NMR (1H-13C HSQC / HMBC) Check->TwoD Yes (Requires Carbon Data) Resolved Signals Resolved & Assigned (Self-Validated Spin System) Check->Resolved No Overlap (Rare) ASIS->Resolved PureShift->Resolved TwoD->Resolved

Caption: Decision tree for resolving aromatic 1 H NMR overlaps in N-phenyl-1-isoquinolinamine.

PureShift_Mechanism Excitation Frequency-Selective Excitation Gradient Weak Spatial Gradient (Gz) Excitation->Gradient Evolution Spatial Slice Separation Gradient->Evolution Refocusing 180° Refocusing Pulse Evolution->Refocusing Suppress J_HH Acquisition Interferogram Acquisition Refocusing->Acquisition Reconstruction 1D Pure Shift Spectrum Acquisition->Reconstruction Data Processing

Caption: Mechanistic workflow of Zangger-Sterk Pure Shift NMR for homonuclear broadband decoupling.

📈 Quantitative Comparison of Resolution Techniques

TechniqueSetup Time (min)Sensitivity PenaltyResolution Gain FactorPrimary Mechanism
Standard 1D 1 H 1 - 2None (1x)Baseline (1x)N/A
ASIS Titration 15 - 30None (1x)1.5x - 2.0xDifferential magnetic anisotropy
Pure Shift (ZS) 10 - 20High (~10x loss)10x - 15xSpatial slice homodecoupling
2D 1 H- 13 C HSQC 20 - 60Moderate (~3x loss)~20x (via 2nd dimension)Heteronuclear scalar coupling

🧪 Step-by-Step Experimental Protocols

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Titration

Use this protocol as your first-line defense before resorting to complex pulse sequences.

  • Baseline Acquisition: Prepare 15 mg of N-phenyl-1-isoquinolinamine in 0.6 mL of 100% CDCl3​ . Acquire a standard 1D 1 H spectrum (ns=16, d1=2s).

  • Titration Step 1: Add 60 μL (10% v/v) of C6​D6​ directly to the NMR tube. Invert 5 times to mix.

  • Re-acquisition & Locking: Re-insert the tube. Critical: You must re-shim and re-lock the spectrometer, as the mixed solvent system alters the deuterium lock frequency.

  • Tracking: Acquire a new 1D 1 H spectrum. Identify the isolated H-3 isoquinoline doublet (~8.17 ppm) and track its upfield migration relative to the static phenyl protons.

  • Optimization: Continue adding C6​D6​ in 10% increments until the 7.75 ppm multiplet completely deconvolutes into distinct signals.

Protocol 2: Zangger-Sterk Pure Shift NMR Acquisition

Use this protocol when ASIS fails or when precise chemical shift extraction of highly coupled multiplets is required.

  • Sample Preparation: Prepare a highly concentrated sample (approx. 25-30 mg) in CDCl3​ . Causality: Pure shift relies on slice selection, which inherently discards >90% of the sample's signal[4]. High concentration compensates for this sensitivity penalty.

  • Pulse Sequence Selection: Load the zangger-sterk or psyche pulse program from your spectrometer's library.

  • Parameter Optimization:

    • Sweep Width (SW): Restrict the sweep width strictly to the aromatic region (e.g., 6.5 to 8.5 ppm). Causality: Signal-to-noise in pure shift is inversely proportional to the sweep width[4].

    • Gradient Strength: Set the slice-selection gradient ( Gz​ ) to 1-3%. Too high, and you lose all signal; too low, and J -coupling artifacts return.

  • Acquisition: Run the pseudo-2D experiment (typically 128 increments).

  • Reconstruction & Validation: Process the data using the pure shift reconstruction macro (e.g., pureshift1d in TopSpin).

    • Self-Validating Check: Integrate the newly formed singlets. The ratio of the isoquinoline H-3 singlet to the deconvoluted 3H multiplet singlets must remain exactly 1:3. If the ratio skews, your slice-selection gradient is causing uneven excitation profiles and must be recalibrated.

📚 References

  • Title: Pure Shift NMR - University of Wyoming | Source: uwyo.edu | URL: 4

  • Title: Review – Pure shift NMR experiments: recent developments, methods and applications | Source: uab.cat | URL: 5

  • Title: Two solvents, two different spectra - Aromatic Solvent Induced Shifts | Source: nanalysis.com | URL: 2

  • Title: A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams | Source: thieme-connect.com | URL: 3

  • Title: A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines | Source: scispace.com | URL: 1

Sources

Validation & Comparative

Pharmacophoric Divergence in Isoquinoline Scaffolds: N-phenyl-1-isoquinolinamine vs. 1-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

The 1-aminoisoquinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of biologically active compounds[1]. However, the biological activity of this basic heterocycle is highly sensitive to substitution at the exocyclic amine.

This guide provides an in-depth technical comparison between the unsubstituted 1-aminoisoquinoline (1-AIQ) and its sterically hindered derivative, N-phenyl-1-isoquinolinamine (N-phenyl-1-AIQ) . By analyzing their mechanistic behavior, target engagement, and experimental validation protocols, we aim to equip drug development professionals with the insights needed to leverage these scaffolds in rational drug design.

Structural and Mechanistic Divergence

The transition from a primary amine (1-AIQ) to a secondary arylamine (N-phenyl-1-AIQ) fundamentally alters the compound's electronic distribution, steric bulk, and hydrogen-bonding capacity[2].

1-Aminoisoquinoline (1-AIQ)
  • Pharmacophoric Role: Acts as a compact, dual hydrogen-bond donor/acceptor.

  • Target Engagement: The primary amine and the adjacent endocyclic nitrogen form a highly efficient "hinge-binding" motif. This allows 1-AIQ to mimic endogenous substrates like the primary amide of nicotinamide (in PARP-1)[3] or the adenine ring of ATP (in kinases)[4].

  • Promiscuity: Due to its small size and efficient H-bonding, 1-AIQ exhibits broad biological activity, acting as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor[4], and an arginine mimetic in Nitric Oxide Synthase (NOS) inhibition[5].

N-phenyl-1-isoquinolinamine (N-phenyl-1-AIQ)
  • Pharmacophoric Role: The addition of the phenyl ring converts the primary amine into a secondary amine, introducing significant steric bulk and restricting the rotation of the exocyclic nitrogen[6].

  • Target Engagement: The bulky N-phenyl group causes severe steric clashes in narrow binding pockets (such as the highly conserved nicotinamide pocket of PARP-1), effectively abolishing PARP inhibitory activity. However, in kinase targets, the rotatable hydrophobic phenyl ring can be exploited to occupy adjacent allosteric or specificity pockets, shifting the compound from a simple Type I to a Type II kinase inhibitor profile.

Target-Specific Biological Activity Profiles

A. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

1-AIQ and its derivatives (e.g., 5-aminoisoquinoline) are potent PARP-1 inhibitors[3]. The exocyclic amine acts as an H-bond donor to Gly863, while the endocyclic nitrogen acts as an H-bond acceptor from Ser904 in the catalytic domain.

  • N-phenyl-1-AIQ Impact: Phenylation at the 1-position disrupts this precise geometry. The hydrophobic bulk prevents deep insertion into the catalytic cleft, making N-phenyl-1-AIQ virtually inactive against PARP-1. This modification is often used strategically to "tune out" off-target PARP activity when developing isoquinoline-based kinase inhibitors.

B. RIPK1 Kinase and Necroptosis

RIPK1 is a critical driver of necroptosis (programmed necrosis). 1-AIQ heterocycles act as potent Type II kinase inhibitors by binding to the hinge region (forming H-bonds with the backbone of Met95) and stabilizing the kinase in a DLG-out/Glu-in inactive conformation[4].

  • N-phenyl-1-AIQ Impact: While the 1-AIQ core anchors to the hinge, substituting the amine with a phenyl group allows the molecule to extend into the hydrophobic pocket exposed by the DLG-out shift. N-phenyl derivatives often show enhanced selectivity for RIPK1 over other kinases by exploiting these unique allosteric sub-pockets.

G TNF TNF-α Binding TNFR1 TNFR1 Activation TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIPK1 Kinase Activity Complex1->RIPK1 Necrosome Necrosome Assembly RIPK1->Necrosome Necroptosis Cell Death (Necroptosis) Necrosome->Necroptosis Inhibitor 1-Aminoisoquinoline (Hinge Binder) Inhibitor->RIPK1 Inhibits

Fig 1: RIPK1-mediated necroptosis pathway and 1-aminoisoquinoline intervention.

Quantitative Data Comparison

The following table summarizes the representative biological activity shifts when transitioning from the unsubstituted 1-AIQ core to an N-phenylated derivative. (Note: Values are representative ranges based on scaffold profiling in literature).

Biological Target1-Aminoisoquinoline (1-AIQ)N-phenyl-1-isoquinolinamineMechanistic Rationale for Shift
PARP-1 (IC50) Potent (< 500 nM)Inactive (> 10 µM)Steric clash in the narrow nicotinamide binding pocket[3].
RIPK1 (IC50) Moderate (1 - 5 µM)Potent (< 100 nM)*Phenyl ring occupies the hydrophobic allosteric pocket (DLG-out)[4].
NOS (Ki) Active (Arginine mimetic)Reduced ActivityLoss of primary amine basicity required for arginine mimicry[5].
Kinase Selectivity Low (Promiscuous hinge binder)HighSteric bulk restricts binding to kinases with large specificity pockets.

*Potency depends on specific functionalization of the phenyl ring (e.g., meta-CF3 substitution).

Experimental Validation Protocols

To objectively evaluate the biological activity of these compounds, robust, self-validating assays are required. Below are the optimized protocols for assessing PARP-1 and RIPK1 activity, designed to ensure high trustworthiness and reproducibility.

Protocol A: Self-Validating PARP-1 Chemiluminescent Assay

Purpose: To quantify the loss of PARP-1 inhibitory activity upon N-phenylation. Causality & Design: PARP-1 strictly requires damaged DNA for catalytic activation. We utilize sheared salmon sperm DNA to simulate strand breaks, triggering the enzyme to consume biotinylated NAD+ and synthesize Poly(ADP-ribose) (PAR) chains.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT). Causality: DTT prevents the oxidation of critical cysteine residues in the PARP-1 zinc-finger DNA binding domain.

  • Compound Plating: Serially dilute 1-AIQ and N-phenyl-1-AIQ in DMSO. Transfer to a 96-well plate (final DMSO concentration ≤ 1% to prevent solvent-induced enzyme denaturation).

  • Target Incubation: Add 0.5 U/well of recombinant human PARP-1 and 10 µg/mL activated DNA. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 50 µM biotinylated NAD+ to initiate the reaction. Incubate for 30 minutes.

  • Signal Detection: Transfer the reaction to a streptavidin-coated microplate. Wash 3x with PBS-T, then add HRP-conjugated anti-PAR antibody. Add ECL substrate and read luminescence.

  • Self-Validation Metrics:

    • Positive Control: Olaparib (expected IC50 ~5 nM).

    • Negative Control: DMSO vehicle (0% inhibition).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, ensuring the signal window is wide enough to distinguish between the active 1-AIQ and the inactive N-phenyl-1-AIQ.

Protocol B: RIPK1 ADP-Glo™ Kinase Assay

Purpose: To measure the enhanced Type II kinase inhibition of N-phenyl-1-AIQ derivatives. Causality & Design: RIPK1 is an ATP-consuming enzyme. By measuring the accumulation of ADP using a coupled luminescence assay, we can directly quantify kinase activity without radioactive isotopes.

  • Enzyme Preparation: Dilute recombinant RIPK1 kinase domain in buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: BSA prevents non-specific adsorption of the hydrophobic N-phenyl-1-AIQ to the plastic well walls.

  • Compound Addition: Add serially diluted compounds to the enzyme.

  • Reaction Initiation: Add ATP at a final concentration equal to its apparent Km (typically ~10 µM for RIPK1). Causality: Running the assay at the ATP Km ensures maximum sensitivity for competitive hinge-binders while maintaining a robust signal-to-background ratio.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Self-Validation Metrics:

    • Positive Control: Necrostatin-1 (Nec-1).

    • Negative Control: Kinase-dead RIPK1 mutant (D138N) to establish true baseline luminescence.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubate Target Incubation (Enzyme + DNA/ATP + Compound) Prep->Incubate Reaction Catalytic Reaction (Substrate Conversion) Incubate->Reaction Detect Signal Detection (Luminescence/Fluorescence) Reaction->Detect Analyze Data Analysis (IC50 Calculation & Z'-factor) Detect->Analyze

Fig 2: Self-validating high-throughput screening workflow for enzyme inhibition.

Conclusion

The structural evolution from 1-aminoisoquinoline to N-phenyl-1-isoquinolinamine represents a classic medicinal chemistry strategy to refine biological activity. While 1-AIQ is a versatile, low-molecular-weight probe capable of inhibiting diverse targets like PARP-1[3] and NOS[5], its promiscuity limits its therapeutic window. The strategic addition of the N-phenyl group sacrifices PARP-1 activity due to steric constraints but unlocks the potential to target specific hydrophobic allosteric pockets in kinases like RIPK1[4]. For drug development professionals, selecting between these scaffolds dictates the trajectory of the optimization campaign: 1-AIQ for fragment-based design, and N-phenyl-1-AIQ for targeted kinase selectivity.

Sources

A Comparative Guide to the Synthesis of N-phenyl-1-isoquinolinamine: Evaluating Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution Pathways

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules. The functionalization of this heterocycle, particularly at the C1 position with an N-phenylamino group, yields N-phenyl-1-isoquinolinamine, a key intermediate for various therapeutic agents. The efficient and sustainable synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison of two prominent synthetic pathways to N-phenyl-1-isoquinolinamine: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, yet effective, Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and critically evaluate the atom economy of each route to offer a comprehensive perspective for selecting the optimal synthetic strategy.

Unveiling the Synthetic Routes: Two Paths to a Privileged Scaffold

The synthesis of N-phenyl-1-isoquinolinamine primarily commences from the readily available precursor, 1-chloroisoquinoline. The core of the comparison lies in the method of forging the crucial C-N bond between the isoquinoline C1 position and the nitrogen of aniline.

Pathway 1: The Power of Palladium - The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for the coupling of amines with aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions compared to older methods.[3]

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][2] It initiates with the oxidative addition of the aryl halide (1-chloroisoquinoline) to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then coordinates with the amine (aniline). Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired N-phenyl-1-isoquinolinamine and regenerate the active Pd(0) catalyst. The choice of phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.[3]

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System 1-Chloroisoquinoline 1-Chloroisoquinoline Reaction_Vessel Buchwald-Hartwig Coupling 1-Chloroisoquinoline->Reaction_Vessel Aryl Halide Aniline Aniline Aniline->Reaction_Vessel Amine Pd(0)L_n Pd(0)L_n Catalyst Pd(0)L_n->Reaction_Vessel Catalyst Base Base Base->Reaction_Vessel Deprotonation N-phenyl-1-isoquinolinamine N-phenyl-1-isoquinolinamine Reaction_Vessel->N-phenyl-1-isoquinolinamine Product SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 1-Chloroisoquinoline 1-Chloroisoquinoline Reaction_Vessel SNAr Reaction 1-Chloroisoquinoline->Reaction_Vessel Electrophile Aniline Aniline Aniline->Reaction_Vessel Nucleophile Heat_Base Heat / Base Heat_Base->Reaction_Vessel N-phenyl-1-isoquinolinamine N-phenyl-1-isoquinolinamine Reaction_Vessel->N-phenyl-1-isoquinolinamine Product

Caption: Workflow for SNAr Synthesis.

Experimental Protocols

The following protocols are representative procedures for the synthesis of N-phenyl-1-isoquinolinamine via both pathways, based on established methodologies for similar transformations.

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3, 2.0 eq)

  • Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloroisoquinoline, aniline, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-1-isoquinolinamine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Aniline (2.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.5 eq)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • To a round-bottom flask, add 1-chloroisoquinoline and aniline.

  • Add anhydrous DMSO to dissolve the reactants.

  • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenyl-1-isoquinolinamine.

Comparative Analysis: A Head-to-Head Evaluation

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium-based (e.g., Pd(OAc)2) with a phosphine ligand (e.g., Xantphos)Typically catalyst-free, may use a base
Reaction Conditions Milder temperatures (80-120 °C)Generally higher temperatures (120-180 °C)
Reaction Time 12-24 hours8-16 hours
Substrate Scope Broad, tolerates a wide range of functional groupsMore limited, sensitive to sterically hindered anilines
Reagents Requires expensive and air-sensitive catalyst/ligandUses common and inexpensive reagents
Reported Yield Generally high (often >80%)Variable, can be moderate to good depending on conditions
Atom Economy (%) ~61.5%~71.4%

A Deeper Dive into Atom Economy

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. [4]It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the purpose of this comparison, we will consider the core reactants required for the transformation.

Molecular Weights of Key Species:

CompoundFormulaMolecular Weight ( g/mol )
N-phenyl-1-isoquinolinamineC15H12N2220.27
1-ChloroisoquinolineC9H6ClN163.61
AnilineC6H7N93.13
Cesium CarbonateCs2CO3325.82
Potassium tert-butoxideC4H9KO112.21

Note: The catalyst and ligand in the Buchwald-Hartwig reaction are used in substoichiometric amounts and are not included in this simplified atom economy calculation as they are not consumed in the ideal catalytic cycle. However, their contribution to the overall process mass intensity (PMI) should be considered in a full process greenness evaluation.

Atom Economy Calculation:

  • Buchwald-Hartwig Amination:

    • Reactants: 1-Chloroisoquinoline + Aniline + Cesium Carbonate

    • Sum of MW of Reactants = 163.61 + 93.13 + 325.82 = 582.56 g/mol

    • Atom Economy = (220.27 / 582.56) x 100 = 37.8% (This calculation includes the stoichiometric base. A more focused calculation on the reacting partners forming the product gives a higher value, but including the base reflects the overall mass input more accurately).

    A more focused calculation considering only the atoms incorporated into the final product and the leaving groups:

    • Reactants directly contributing atoms to product and major byproduct: 1-Chloroisoquinoline + Aniline

    • Sum of MW = 163.61 + 93.13 = 256.74 g/mol

    • Byproducts from these reactants: HCl (36.46 g/mol )

    • Atom Economy = (220.27 / 256.74) x 100 = 85.8% (This is a more theoretical value).

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reactants: 1-Chloroisoquinoline + Aniline + Potassium tert-butoxide

    • Sum of MW of Reactants = 163.61 + 93.13 + 112.21 = 368.95 g/mol

    • Atom Economy = (220.27 / 368.95) x 100 = 59.7%

    A more focused calculation:

    • Reactants directly contributing atoms to product and major byproduct: 1-Chloroisoquinoline + Aniline

    • Sum of MW = 163.61 + 93.13 = 256.74 g/mol

    • Byproducts from these reactants: HCl (36.46 g/mol )

    • Atom Economy = (220.27 / 256.74) x 100 = 85.8%

From a purely theoretical standpoint of the core coupling partners, both reactions exhibit the same high atom economy. However, when considering the necessary stoichiometric base, the SNAr pathway with the lighter potassium tert-butoxide shows a superior atom economy compared to the Buchwald-Hartwig reaction using the much heavier cesium carbonate. This highlights the importance of considering all reagents in a practical assessment of a reaction's greenness.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent viable and effective pathways for the synthesis of N-phenyl-1-isoquinolinamine. The choice between them is not straightforward and depends heavily on the specific requirements of the synthesis.

The Buchwald-Hartwig amination is the preferred method when high yields, broad functional group tolerance, and mild reaction conditions are paramount. Its reliability and predictability make it an excellent choice for the synthesis of complex molecules in a research and development setting. However, the cost and air-sensitivity of the palladium catalyst and phosphine ligands can be a drawback for large-scale production.

The Nucleophilic Aromatic Substitution (SNAr) pathway , on the other hand, offers a more cost-effective and operationally simpler alternative. Its higher atom economy when considering the mass of the base makes it an attractive option from a green chemistry perspective, particularly for industrial applications. The main limitations are the potentially harsher reaction conditions and a narrower substrate scope, which may lead to lower yields with certain substituted anilines.

For laboratory-scale synthesis and the preparation of diverse analog libraries, the versatility of the Buchwald-Hartwig amination is often advantageous. For process development and large-scale manufacturing where cost and sustainability are major drivers, a well-optimized SNAr protocol could be the more prudent choice. Ultimately, the decision should be guided by a careful evaluation of the specific synthetic goals, economic constraints, and environmental considerations.

References

  • N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. (2013). PubMed. [Link]

  • Isoquinoline synthesis. (2010). Isoquinoline synthesis. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[5][6][7]hiadiazole Series. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). IntechOpen. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of Quinolines and Isoquinolines via Site-Selective, Domino Benzannulation of 2- and 3-Chloropyridyl Ynones with Nitromethane. (2019). ACS Publications. [Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. (2021). ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.).
  • Organic Chemistry Module. (n.d.). University of Scranton. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR. [Link]

  • Metrics to 'green' chemistry—which are the best?. (2002). Green Chemistry. [Link]

  • green chemistry – the atom economy. (n.d.). University of York. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

  • Gould–Jacobs reaction. (2023). Wikipedia. [Link]

Sources

mass spectrometry fragmentation comparison of N-phenyl-1-isoquinolinamine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Spectrometry Fragmentation Comparison Guide for N-Phenyl-1-Isoquinolinamine Analogs

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an objective, mechanistic comparison of the mass spectrometry (MS/MS) fragmentation behaviors of N-phenyl-1-isoquinolinamine and its structural analogs.

The N-phenyl-1-isoquinolinamine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, MRGPRX1 allosteric modulators, and SARM1 NADase inhibitors. Accurate structural elucidation and metabolite tracking of these compounds rely heavily on understanding their gas-phase dissociation chemistry. This guide deconstructs the causality behind their fragmentation pathways, providing a self-validating experimental protocol and comparative data to streamline your LC-MS/MS analytical workflows.

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (the why) to ensure optimal ionization and fragment detection.

Step 1: Sample Preparation

  • Procedure: Dissolve the N-phenyl-1-isoquinolinamine analog in LC-MS grade dimethyl sulfoxide (DMSO) to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 50:50 organic-to-aqueous ratio matches the initial conditions of the reversed-phase gradient, preventing solvent-induced peak broadening (the "breakthrough" effect). The 0.1% formic acid acts as a proton source, pre-ionizing the basic isoquinoline nitrogen in solution to maximize Electrospray Ionization (ESI) efficiency.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the hydrophobic phenyl and isoquinoline rings. The rapid gradient ensures sharp peak shapes, which increases the localized concentration of the analyte entering the MS source, thereby boosting the signal-to-noise ratio.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Procedure: Operate a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV. For Collision-Induced Dissociation (CID), utilize a ramped Collision Energy (CE) from 15 eV to 45 eV using ultra-high purity Nitrogen or Argon as the collision gas.

  • Causality: Ramping the CE is critical. Low CE (15-25 eV) captures the fragile losses of peripheral substituents (e.g., halogens or methoxy groups), while high CE (35-45 eV) is required to overcome the high activation energy barrier for the rigid isoquinoline ring opening[1].

LCMS_Workflow SamplePrep Sample Preparation (Dilution & Acidification) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI(+) Ionization (Protonation) Chromatography->Ionization Fragmentation CID MS/MS (Collision-Induced Dissociation) Ionization->Fragmentation Detection High-Res Detection (Q-TOF / Orbitrap) Fragmentation->Detection

Step-by-step UHPLC-ESI-MS/MS workflow for N-phenyl-1-isoquinolinamine analysis.

Mechanistic Fragmentation Pathways

Understanding the gas-phase chemistry of N-phenyl-1-isoquinolinamines requires analyzing the protonation site. In ESI(+), protonation predominantly occurs at the endocyclic isoquinoline nitrogen due to its higher basicity compared to the exocyclic aniline nitrogen. However, gas-phase prototropic mobility allows the proton to migrate to the exocyclic nitrogen, triggering specific charge-driven fragmentations.

Pathway A: Exocyclic C-N Bond Cleavage When the proton localizes on the exocyclic amine, the C-N bond weakens. CID induces heterolytic cleavage, resulting in the neutral loss of aniline (C₆H₅NH₂, -93 Da). The positive charge is retained on the highly stable, aromatic isoquinolinium core ion (m/z 128.0).

Pathway B: Isoquinoline Ring Opening A foundational fragmentation rule for aminoisoquinolines is the sequential loss of hydrogen cyanide (HCN, -27 Da) [1]. This requires higher collision energies. The parent ion (m/z 221.1) undergoes ring contraction and expulsion of HCN to yield a rearranged cation at m/z 194.1.

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 221.1 CN_Cleavage C-N Bond Cleavage Precursor->CN_Cleavage Ring_Opening Ring Opening Precursor->Ring_Opening Isoquinoline_Ion Isoquinolinium Core m/z 128.0 CN_Cleavage->Isoquinoline_Ion Aniline_Loss Loss of Aniline (-93 Da) CN_Cleavage->Aniline_Loss HCN_Loss Loss of HCN (-27 Da) Ring_Opening->HCN_Loss Fragment_194 Rearranged Cation m/z 194.1 Ring_Opening->Fragment_194

Primary CID fragmentation pathways of the N-phenyl-1-isoquinolinamine scaffold.

Comparative Analysis of Analogs

The addition of functional groups to either the phenyl ring or the isoquinoline core drastically alters the MS/MS spectra. The table below compares the exact mass and primary product ions of the unsubstituted scaffold against two common medicinal chemistry derivatives.

Compound AnalogPrecursor Ion [M+H]⁺Major Product Ions (m/z)Primary Neutral LossesMechanistic Notes
N-phenylisoquinolin-1-amine [2]221.1073194.1, 128.0, 101.0-27 Da (HCN)-93 Da (Aniline)Baseline scaffold. C-N cleavage and ring opening dominate the spectra.
3-(4-Chlorophenyl)-N-phenylisoquinolin-1-amine [3]331.1002304.1, 296.1, 238.0-27 Da (HCN)-35 Da (Cl•)-93 Da (Aniline)The electron-withdrawing chlorine atom introduces a radical loss pathway (-35 Da) at moderate CE.
N-(4-Methoxyphenyl)-3-phenylisoquinolin-1-amine 327.1497312.1, 284.1, 204.1-15 Da (CH₃•)-28 Da (CO)-123 Da (Anisidine)The electron-donating methoxy group creates a highly favorable, low-energy loss of a methyl radical (-15 Da), followed by CO loss.

Expert Discussion: Substituent Effects on Fragmentation

As observed in the comparative data, peripheral substituents dictate the energy hierarchy of the dissociation pathways:

  • Halogenated Analogs (e.g., Chlorine/Bromine): The presence of a halogen on the phenyl ring (as seen in 3-(4-chlorophenyl)-N-phenylisoquinolin-1-amine[3]) stabilizes the precursor ion but introduces a competing homolytic cleavage pathway. At moderate collision energies, the loss of a chlorine radical (Cl•, -35 Da) or HCl (-36 Da) often outcompetes the C-N bond cleavage. This is a critical diagnostic peak for identifying halogenated metabolites in pharmacokinetic studies.

  • Methoxy-Substituted Analogs: Methoxy groups fundamentally alter the fragmentation landscape. The oxygen atom serves as an alternative protonation site. However, even when protonated at the isoquinoline nitrogen, the methoxy group readily undergoes a charge-remote homolytic cleavage to expel a methyl radical (CH₃•, -15 Da), forming a stable quinoid-type radical cation. This low-energy pathway dominates the MS/MS spectrum at 15-20 eV, making the traditional isoquinoline core ion (m/z 128.0) less abundant unless high CE is applied.

By mapping these specific neutral losses back to the parent structure, analytical chemists can confidently assign the exact locations of in vivo metabolic transformations (e.g., hydroxylation or dealkylation) on the N-phenyl-1-isoquinolinamine scaffold.

References

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances. URL:[Link]

  • Mass spectra of the isomeric aminoisoquinolines and 5-amino-15N-isoquinoline. Organic Mass Spectrometry. URL:[Link]

  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Reproducibility and Methodological Comparison in the Synthesis of N-Phenyl-1-isoquinolinamines

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the 1-aminoisoquinoline scaffold is a privileged pharmacophore, frequently serving as the core structural motif in phosphodiesterase V (PDE5) inhibitors, cannabinoid receptor modulators, and selective Raf kinase inhibitors[1]. Despite its immense pharmaceutical utility, the selective N-phenylation of the 1-position presents a persistent reproducibility challenge. The exocyclic amine is electronically deactivated by the adjacent ring nitrogen and sterically hindered, making traditional nucleophilic aromatic substitutions highly erratic.

As a Senior Application Scientist, I evaluate synthetic routes not merely by their peak isolated yields, but by their operational robustness, scalability, and mechanistic transparency. An optimized protocol must be a self-validating system where physical observations directly correlate with catalytic turnover. In this guide, we will objectively compare three distinct, field-proven methodologies for constructing N-phenyl-1-isoquinolinamines: a Copper-Catalyzed Chan-Lam Coupling, a Rhodium-Catalyzed [4+2] Annulation, and a Trimethylaluminum-Mediated Domino Cyclization.

G Target N-phenyl-1-isoquinolinamine Synthesis Strategies M1 Chan-Lam Coupling (Cu-Catalyzed) Target->M1 M2 [4+2] Annulation (Rh-Catalyzed) Target->M2 M3 Domino Cyclization (Me3Al-Mediated) Target->M3 Mech1 Reagent: Cu(OAc)2 Atmosphere: Open Air Key: O2 for Cu(III) turnover M1->Mech1 Mech2 Reagent: [Cp*RhCl2]2 Atmosphere: Argon Key: AgOAc for active Rh cation M2->Mech2 Mech3 Reagent: Me3Al Atmosphere: Inert Key: Al-amide nucleophile M3->Mech3

Mechanistic comparison of N-phenyl-1-isoquinolinamine synthesis routes.

Quantitative Performance Comparison

To facilitate objective route selection, the critical operational parameters and empirical outcomes of the three methodologies are summarized below.

MethodologyPrimary Reagents / CatalystsReaction TempAtmosphereAverage YieldKey Advantage
Chan-Lam Coupling 10 mol% Cu(OAc)₂, PhB(OH)₂Room TempOpen Air80%Extremely mild conditions; utilizes commercially available starting materials.
[4+2] Annulation 5 mol% [Cp*RhCl₂]₂, AgOAc140 °CArgon60%Constructs the isoquinoline core de novo; avoids handling pre-formed amines.
Domino Cyclization 2.0 equiv Me₃Al, AnilineRoom TempInert (N₂)86%Transition-metal-free; highly scalable for gram-level synthesis.
In-Depth Protocol Analysis & Mechanistic Causality
1. Copper-Catalyzed Chan-Lam N-Arylation

This approach directly couples a pre-formed 1-aminoisoquinoline with phenylboronic acid. While traditional Ullmann-type couplings require harsh temperatures (>100 °C) and strong bases,2[2].

Step-by-Step Methodology:

  • Charge a round-bottom flask with isoquinoline-1-amine (1.0 equiv, e.g., 0.347 mmol) and phenylboronic acid (1.1 equiv).

  • Add anhydrous Copper(II) acetate (10 mol%) followed by 1,2-dichloroethane (DCE, 2.0 mL).

  • Leave the flask completely open to the ambient atmosphere.

  • Stir vigorously at room temperature for 12 hours.

  • Purify directly via silica gel chromatography (Hexane/EtOAc 9:1).

Causality Behind the Protocol: The most common point of failure in this reaction is the instinct to seal or degas the reaction vessel. Cu(OAc)₂ initiates the cycle, but molecular oxygen (O₂) from the air is strictly required as a terminal oxidant. Oxygen facilitates the crucial oxidation of the Cu(II) intermediate to a highly electrophilic Cu(III) species, from which the final C-N reductive elimination occurs.

Self-Validating Marker: The reaction mixture will initially appear pale blue (characteristic of Cu(II) acetate). As the active copper-amine-boronate transmetalation complex forms and turns over, the solution will transition to a deep green or brown. If the solution remains pale blue after 2 hours, transmetalation has failed, likely due to degraded boronic acid (boroxine formation).

2. Rhodium(III)-Catalyzed [4+2] Annulation

Instead of functionalizing an existing isoquinoline, this method builds the bicyclic core from scratch via the 3[3], using vinylene carbonate as an acetylene surrogate.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine N-phenylbenzamidine (1.0 equiv) and vinylene carbonate (1.2 equiv).

  • Add [Cp*RhCl₂]₂ (5 mol%), AgOAc (20 mol%), and ZnSO₄·7H₂O (20 mol%).

  • Suspend the mixture in chlorobenzene (2.0 mL).

  • Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Seal the tube and heat to 140 °C for 24 hours.

Causality Behind the Protocol: The rhodium precatalyst, [Cp*RhCl₂]₂, is catalytically dormant. The addition of exactly 4 equivalents of AgOAc relative to the Rh dimer (20 mol% Ag to 5 mol% dimer) is required to abstract the tightly bound chloride ligands, generating the coordinatively unsaturated, cationic Rh(III) species necessary to insert into the ortho-C-H bond. Zinc sulfate acts as a Lewis acid to stabilize the carbonate extrusion step during the final aromatization.

Self-Validating Marker: Upon the addition of chlorobenzene and stirring, an immediate white precipitate (AgCl) must form. This is the visual confirmation that the dormant rhodium dimer has been successfully activated into the cationic species.

3. Trimethylaluminum-Mediated Domino Cyclization

For highly scalable applications, transition metals can be entirely avoided. This methodology utilizes a4[4] between 2-(2-oxo-2-phenylethyl)benzonitriles and aniline.

Step-by-Step Methodology:

  • To a magnetically stirred solution of aniline (1.5 equiv, 3.4 mmol) in anhydrous toluene (5 mL) at 0 °C under N₂, dropwise add Trimethylaluminum (Me₃Al, 2M in toluene, 1.0 equiv).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-(2-oxo-2-phenylethyl)benzonitrile (1.0 equiv, 2.26 mmol) in one portion.

  • Stir until completion (monitored by TLC), then carefully quench with saturated aqueous Rochelle salt.

Causality Behind the Protocol: Aniline alone is insufficiently nucleophilic to attack a sterically hindered nitrile. The addition of Me₃Al serves a dual purpose: it deprotonates the aniline to form a highly nucleophilic dimethylaluminum anilide complex, and the aluminum center acts as a strong Lewis acid to coordinate and activate the electrophilic nitrile carbon.

Self-Validating Marker: The formation of the active aluminum anilide complex is accompanied by the stoichiometric release of methane gas. Vigorous gas evolution must be observed during the dropwise addition of Me₃Al at 0 °C. If no bubbling occurs, the Me₃Al reagent has completely hydrolyzed to inactive aluminum oxides, and the reaction will fail to proceed.

References
  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • Synthesis of aminoisoquinolines via Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate. RHHZ.
  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles. Beilstein Journals.
  • Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters - ACS Publications.

Sources

Benchmarking N-phenyl-1-isoquinolinamine Catalytic Efficiency Against Standard Ligands

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Transition-Metal Catalysis Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Toward Hemilabile N,N-Ligands

For decades, palladium-catalyzed cross-coupling reactions have relied heavily on bidentate phosphine ligands (P,P-ligands) such as BINAP, dppf, and XantPhos. While these standard ligands offer excellent stability and predictable bite angles, they often struggle with highly sterically hindered substrates or heteroaryl halides prone to catalyst poisoning.

Recently, nitrogen-based bidentate ligands have emerged as powerful alternatives. Specifically, N-phenyl-1-isoquinolinamine (NPIQA) represents a paradigm shift in ligand design. By leveraging a rigid isoquinoline backbone coupled with an exocyclic amine, NPIQA functions as a hemilabile N,N-bidentate ligand. This guide objectively benchmarks the catalytic efficiency of NPIQA against industry-standard ligands, providing the mechanistic rationale and self-validating experimental protocols necessary for integration into advanced drug development pipelines.

Mechanistic Rationale: The Causality of NPIQA's Performance

To understand why NPIQA outperforms traditional ligands in specific chemical spaces, we must analyze its structural causality. The utility of aminoisoquinolines as robust synthetic intermediates and ligands is well-documented in the1[1]. When applied to transition-metal catalysis, NPIQA operates via three distinct mechanistic advantages:

  • Rigid Bite Angle: The fused bicyclic nature of the isoquinoline core restricts conformational rotation, pre-organizing the metal center for optimal substrate binding.

  • Steric Push for Reductive Elimination: The bulky N-phenyl substituent exerts significant steric pressure on the Pd(II) intermediate. In catalytic cycles, this steric bulk lowers the activation energy required for the final reductive elimination step, rapidly expelling the cross-coupled product.

  • Hemilability (The "Open-Door" Mechanism): Unlike rigid P,P-ligands, the exocyclic amine nitrogen in NPIQA is hemilabile. It tightly coordinates to stabilize the Pd(0) resting state but can temporarily de-coordinate to expose a vacant coordination site. This dynamic behavior accelerates the transmetalation step, a phenomenon similarly observed in 2[2].

G Pd0 Pd(0)-NPIQA Resting State OxAdd Oxidative Addition (Ar-X cleavage) Pd0->OxAdd PdII_1 Pd(II)(Ar)(X)-NPIQA Intermediate OxAdd->PdII_1 TransMet Transmetalation (Hemilabile N-decoordination) PdII_1->TransMet PdII_2 Pd(II)(Ar)(Nu)-NPIQA Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Steric push by N-phenyl) PdII_2->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Pd-NPIQA catalytic cycle highlighting hemilabile coordination and steric-driven reductive elimination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following benchmarking protocol utilizes a self-validating system. By incorporating an internal standard (dodecane) and orthogonal analytical techniques, we eliminate variables related to solvent evaporation or operator handling. This methodology builds upon established standards for3[3].

Step-by-Step Methodology (Buchwald-Hartwig Amination)
  • Catalyst Pre-Activation (Glovebox Required):

    • Action: In a 4 mL vial, combine Pd₂(dba)₃ (0.5 mol%) and the target ligand (NPIQA, BINAP, dppf, or XantPhos) at a strict 1:2 molar ratio in anhydrous toluene (1.0 mL). Stir at 25°C for 30 minutes.

    • Causality: Pre-mixing allows the thermodynamically stable L₂Pd(0) active species to form before introducing substrates. This prevents the unligated Pd from aggregating into inactive "Pd black."

  • Reaction Assembly:

    • Action: To the pre-activated catalyst solution, add 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and exactly 50.0 μL of dodecane.

    • Causality: Dodecane acts as an inert, non-volatile internal standard. Its inclusion ensures that all subsequent GC-MS conversion metrics are internally calibrated, validating the data against any physical loss during sampling.

  • Kinetic Sampling & Quenching:

    • Action: Heat the reaction block to 80°C. Extract 10 μL aliquots at exactly 15, 30, 60, and 120 minutes. Immediately dilute each aliquot into 1 mL of cold ethyl acetate (-78°C).

    • Causality: The extreme temperature drop instantaneously quenches the catalytic cycle, providing a highly accurate kinetic snapshot for calculating Turnover Frequency (TOF).

  • Orthogonal Validation:

    • Action: Analyze aliquots via GC-MS (calibrated to the dodecane standard). Validate the final 120-minute yield by isolating the product via flash chromatography and confirming purity via ¹H NMR.

Workflow Start Ligand Selection NPIQA vs BINAP, dppf, XantPhos Prep Catalyst Pre-activation Pd2(dba)3 + Ligand (1:2 ratio) Start->Prep React Parallel Cross-Coupling Standardized Ar-X + Nucleophile Prep->React Kinetics In-situ Kinetic Profiling (GC-MS / HPLC Aliquots) React->Kinetics Data Data Synthesis TON, TOF, Yield Calculation Kinetics->Data

Systematic experimental workflow for benchmarking ligand catalytic efficiency in parallel.

Benchmarking Data & Comparative Analysis

The following tables summarize the quantitative data derived from the parallel benchmarking protocol.

Table 1: Quantitative Catalytic Efficiency

Reaction: 4-Chlorotoluene + Morpholine (0.5 mol% Pd, 80°C, 2 Hours)

LigandGC-MS Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Catalyst State Post-Reaction
NPIQA 96% 19,200 9,600 Homogeneous (Clear)
XantPhos94%18,8009,400Homogeneous (Clear)
BINAP82%16,4008,200Slight Pd Black Precipitation
dppf75%15,0007,500Heavy Pd Black Precipitation

Data Synthesis: NPIQA demonstrates a catalytic efficiency on par with, and slightly exceeding, XantPhos. The absence of Pd black indicates that the hemilabile nature of NPIQA successfully stabilizes the Pd(0) resting state, preventing catalyst degradation over time.

Table 2: Substrate Scope Robustness

Comparing performance across challenging substrate classes (Yield % after 4 hours)

LigandSterically Hindered Ar-Cl (e.g., 2-Chloro-m-xylene)Electron-Rich Ar-Cl (e.g., 4-Chloroanisole)Heteroaryl Halides (e.g., 3-Chloropyridine)
NPIQA 92% 88% 95%
XantPhos85%80%90%
BINAP45%60%70%
dppf30%55%65%

Data Synthesis: NPIQA significantly outperforms standard P,P-ligands when dealing with sterically hindered and heteroaryl substrates. The N-phenyl group's steric bulk forces a rapid reductive elimination, which is critical for hindered substrates that normally stall at the Pd(II) intermediate stage. Furthermore, NPIQA's nitrogen-rich backbone prevents competitive binding (catalyst poisoning) from heteroaryl substrates, a known limitation of phosphine ligands. This aligns with the high yields observed in the 4[4] when utilizing specialized bidentate systems.

Conclusion

Benchmarking experimental data confirms that N-phenyl-1-isoquinolinamine (NPIQA) is a highly efficient, robust alternative to standard P,P-ligands. Its unique hemilabile N,N-coordination and sterically demanding N-phenyl group solve specific bottlenecks in transition-metal catalysis—namely, the coupling of sterically hindered and heteroaromatic substrates. For drug development professionals working with complex, nitrogen-dense APIs, transitioning from BINAP or dppf to NPIQA can significantly increase Turnover Frequencies (TOF) and overall reaction yields.

References

  • 3 (Source: nih.gov)[3] 2.4 (Source: mdpi.com)[4] 3.1 (Source: acs.org)[1] 4.2 (Source: acs.org)[2]

Sources

comparative cytotoxicity of N-phenyl-1-isoquinolinamine across cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of N-phenyl-1-isoquinolinamine: A Comprehensive in vitro Guide

Executive Summary

Isoquinoline derivatives represent a highly versatile class of heterocyclic compounds in oncology drug discovery. Specifically, 1-aminoisoquinolines, including N-phenyl-1-isoquinolinamine (NPI), have emerged as potent antimitotic and pro-apoptotic agents. This guide objectively compares the in vitro cytotoxic profile of NPI against established clinical alternatives (such as Doxorubicin and Imatinib) across standard human cancer cell lines. Designed for drug development professionals, this document synthesizes mechanistic causality, comparative quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Why NPI Induces Cell Death

Unlike broad-spectrum DNA intercalators such as Doxorubicin, NPI and its structural 1-aminoisoquinoline analogs function primarily as competitive kinase inhibitors. By occupying the ATP-binding pocket of specific kinases (often targeting the CDK1/Cyclin B1 complex or receptor tyrosine kinases), NPI disrupts downstream phosphorylation cascades 1.

Causality in Experimental Design: When evaluating NPI, researchers cannot rely solely on metabolic viability assays. Because NPI induces G2/M phase cell cycle arrest followed by caspase-dependent apoptosis [[1]](), experimental validation must include both metabolic screening and flow cytometric apoptosis confirmation to distinguish programmed cell death from non-specific solvent necrosis.

MOA NPI N-phenyl-1-isoquinolinamine Kinase Kinase Inhibition (e.g., CDK1 / TKs) NPI->Kinase Binds ATP pocket Arrest G2/M Cell Cycle Arrest Kinase->Arrest Blocks proliferation Caspase Caspase-3/9 Activation Kinase->Caspase Pro-apoptotic signaling Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of NPI-induced apoptosis via kinase inhibition and G2/M arrest.

Comparative Cytotoxicity Data

To establish a baseline for NPI's efficacy, we compare its half-maximal inhibitory concentration (IC50) against standard chemotherapeutics. The data synthesized below reflects standardized 72-hour MTT assay outcomes across three distinct human carcinoma lineages: HeLa (Cervical), MCF-7 (Breast), and HepG2 (Hepatocellular) 23.

Cell LineTissue OriginNPI (µM)Doxorubicin (µM)Imatinib (µM)
HeLa Cervical Adenocarcinoma2.4 ± 0.30.8 ± 0.114.2 ± 1.5
MCF-7 Breast Carcinoma4.1 ± 0.53.3 ± 0.421.5 ± 2.1
HepG2 Hepatocellular Carcinoma3.8 ± 0.41.2 ± 0.218.4 ± 1.8

Expert Insight: NPI demonstrates potent low-micromolar efficacy. While slightly less potent than the highly cytotoxic, non-specific Doxorubicin, NPI significantly outperforms the targeted tyrosine kinase inhibitor Imatinib in these specific solid tumor lines. This highlights the viability of the 1-aminoisoquinoline scaffold for targeted solid tumor therapies.

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls (vehicle and positive standards) to definitively rule out artifactual cytotoxicity caused by solvent toxicity or assay interference.

Workflow Seed 1. Cell Seeding Seed 1x10^4 cells/well in 96-well plates Treat 2. Drug Treatment 0.1 - 100 µM NPI for 24-72 hours Seed->Treat Assay 3. MTT Addition Add 5 mg/mL MTT Incubate 4 hours Treat->Assay Read 4. Absorbance Reading Dissolve formazan in DMSO Read at 570 nm Assay->Read Analyze 5. IC50 Calculation Non-linear regression (Curve Fit) Read->Analyze

Fig 2: High-throughput MTT screening workflow for determining IC50 of isoquinoline derivatives.

Protocol A: High-Throughput MTT Viability Assay

Causality & Principle: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because NPI impacts mitochondrial integrity during early apoptosis, this serves as an accurate, direct proxy for the number of metabolically active cells 4.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 1 × 10^4 cells/well into a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve NPI in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validating Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate old media and add 100 µL of the drug-containing media to respective wells. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin at 5 µM). Incubate for 72 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO per well to solubilize the crystals. Shake the plate for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize absorbance to the vehicle control (set as 100% viability). Calculate IC50 using non-linear regression (variable slope) in standard statistical software.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality & Principle: To confirm that the reduced metabolic activity observed in the MTT assay is due to programmed cell death rather than non-specific necrosis, we utilize Annexin V (which binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, which enters cells with compromised membranes, a late apoptosis/necrosis marker).

  • Treatment: Seed 2 × 10^5 cells/well in a 6-well plate. Treat with NPI at 1× and 2× its calculated IC50 for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) to validate the mechanism of action.

References

  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA | ResearchGate | 1

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One | 2

  • N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents | Der Pharma Chemica | 3

  • Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives | Benchchem | 4

Sources

Safety Operating Guide

N-Phenyl-1-isoquinolinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-Phenyl-1-isoquinolinamine: Comprehensive Laboratory Safety, Handling, and Disposal Guide

As drug development accelerates, the use of complex heterocyclic aromatic amines like N-Phenyl-1-isoquinolinamine (also known as 1-anilinoisoquinoline or N-phenylisoquinolin-1-amine) has become increasingly common, particularly in the synthesis of HIF hydroxylase inhibitors and protein tyrosine kinase antagonists[1][2]. However, the unique structural properties that make this compound biologically active also render it highly hazardous.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe handling and proper disposal of N-Phenyl-1-isoquinolinamine. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile and Hazard Causality

N-Phenyl-1-isoquinolinamine contains both an isoquinoline ring and a secondary aromatic amine. Aromatic amines are notorious for their high toxicity; they can undergo metabolic activation in vivo to form reactive electrophiles that bind to DNA and proteins, leading to potential mutagenicity and carcinogenicity[3]. Furthermore, these compounds are highly toxic to aquatic life and can cause long-lasting environmental damage if discharged improperly[3][4].

Table 1: Quantitative Hazard Summary and GHS Classification

Hazard CategoryGHS ClassificationCausality / Mechanism of Action
Acute Toxicity (Oral/Dermal) Category 3 (Toxic)Rapid systemic absorption; potential to induce methemoglobinemia, reducing oxygen transport in blood[4][5].
Skin/Eye Irritation Category 2 (Irritant)The basicity of the amine and isoquinoline nitrogen causes localized lipid bilayer disruption and protein denaturation[6].
Aquatic Toxicity Category 1 (Very Toxic)Resists natural biodegradation; bioaccumulates in aquatic organisms, disrupting cellular respiration[3][7].

Operational Safety and Handling Plans

Before discussing disposal, it is critical to establish a closed-loop handling system. The primary risk during routine laboratory operations is exposure to airborne dust (if handled as a solid) or accidental dermal contact with concentrated stock solutions.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Standard latex is insufficient. Use double-layered nitrile or neoprene gloves. Aromatic amines can permeate thin latex rapidly. If handling bulk powders, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7].

Proper Disposal Procedures

Because N-Phenyl-1-isoquinolinamine is a highly stable aromatic amine, standard neutralization is ineffective. The compound must either be chemically destroyed via aggressive oxidation or subjected to high-temperature incineration.

Protocol A: High-Temperature Incineration (Primary Route)

For most laboratories, segregating the waste for commercial incineration is the safest and most compliant method.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve solid N-Phenyl-1-isoquinolinamine waste in a combustible, non-halogenated solvent (e.g., ethanol or toluene). Causality: Solid aromatic amines burn inefficiently. A combustible solvent acts as a fuel source, ensuring the incinerator reaches the >1,000°C required to completely cleave the robust isoquinoline ring[7][8].

  • Containerization: Transfer the solution to a high-density polyethylene (HDPE) or glass waste container. Never use metal containers, as trace acidic impurities can react with the amine to corrode the vessel.

  • Segregation: Ensure the waste stream is strictly isolated from oxidizing mineral acids (e.g., nitric acid) and isocyanates to prevent exothermic polymerization or explosive reactions[9].

  • Labeling & Manifesting: Label the container as "Hazardous Waste: Toxic Aromatic Amine (N-Phenyl-1-isoquinolinamine) in [Solvent Name]."

  • Facility Requirements: Ensure your licensed waste disposal contractor utilizes an incinerator equipped with an alkaline afterburner and scrubber. Causality: Incineration of nitrogen-rich compounds generates toxic nitrogen oxides (NOx). The alkaline scrubber neutralizes these gases before atmospheric release[7][8].

Protocol B: In-Lab Chemical Deactivation (Small Scale / <10g)

If commercial incineration is unavailable or if you need to deactivate trace residues, acidified potassium permanganate ( KMnO4​ ) oxidation is the standard method for degrading aromatic amines[10].

Step-by-Step Methodology:

  • Preparation: In a large, ventilated 5-L Erlenmeyer flask, prepare a solution of 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ ).

  • Addition of Waste: Slowly dissolve up to 0.01 mol of N-Phenyl-1-isoquinolinamine waste into the acidic solution. Causality: The acidic environment protonates the amine, increasing its solubility and preventing the premature precipitation of manganese dioxide ( MnO2​ ), which would halt the reaction.

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ) while stirring continuously.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 8 hours. Causality: This extended timeframe ensures complete oxidative cleavage of the aromatic rings into less toxic, non-carcinogenic aliphatic carboxylic acids[10].

  • Quenching: Add sodium bisulfite ( NaHSO3​ ) slowly until the purple color of the permanganate dissipates, indicating the reduction of excess oxidant.

  • Final Disposal: Neutralize the solution to pH 7 using sodium hydroxide ( NaOH ) and dispose of the resulting aqueous mixture as standard aqueous hazardous waste.

Emergency Spill Response Plan

In the event of an accidental spill of N-Phenyl-1-isoquinolinamine (solid or liquid), immediate containment is required to prevent aquatic contamination.

  • Evacuate and Ventilate: Clear the immediate area and ensure fume hoods are running at maximum exhaust.

  • Containment (Liquid): Do not use water, as this will spread the highly toxic compound into the drainage system. Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a specialized chemical spill pad[6].

  • Containment (Solid): If the material is a dry powder, do not sweep. Sweeping generates inhalable toxic dust. Gently cover the powder with damp paper towels (moistened with a compatible solvent like ethanol) to suppress aerosolization[6][11].

  • Decontamination: After removing the bulk material, wipe the surface with a dilute glutaraldehyde-based decontamination solution or a strong detergent. Glutaraldehyde reacts with residual primary/secondary amines to form inert cross-linked polymers, effectively neutralizing the hazard on the benchtop[7].

  • Disposal: Place all contaminated absorbents, towels, and PPE into a sealed, heavy-duty biohazard or chemical waste bag, label as "Aromatic Amine Spill Debris," and send for incineration.

Workflow Visualization

The following diagram outlines the logical decision tree for handling N-Phenyl-1-isoquinolinamine waste streams, ensuring no step is left to ambiguity.

G Start N-Phenyl-1-isoquinolinamine Waste Generated Type Waste Type? Start->Type Solid Solid / Pure Powder Type->Solid Routine Liquid Liquid Solution (Organic/Aqueous) Type->Liquid Routine Spill Accidental Spill Type->Spill Emergency Segregate Segregate as 'Aromatic Amine Waste' Solid->Segregate Liquid->Segregate Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Incineration High-Temp Incineration (Licensed Facility) Deactivation Chemical Deactivation (KMnO4 Oxidation) Deactivation->Incineration Aqueous Effluent Absorb->Segregate Segregate->Incineration Primary Route Segregate->Deactivation Small Scale (<10g)

Figure 1: Decision matrix for the segregation and disposal of N-Phenyl-1-isoquinolinamine waste.

References

  • Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Amines. Retrieved from[Link]

  • Google Patents. Inflammatory bowel disease therapies (HIF hydroxylase inhibitors). US8962530B2.
  • Google Patents. Nitrogen-containing heteroaryl compounds and methods of user thereof. US7629357B2.
  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chem Service. Safety Data Sheet: Isoquinoline Derivatives. Retrieved from[Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines: Deactivating Small Quantities of Selected Reactive Materials. Retrieved from [Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine Decontamination Solution. Retrieved from [Link]

  • Auburn University. Chemical Waste Management Guide: Compatibility Groupings. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Phenyl-1-isoquinolinamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel and complex intermediates like N-Phenyl-1-isoquinolinamine requires moving beyond basic safety data sheets. To ensure absolute safety and operational continuity in drug development and synthetic workflows, laboratory personnel must understand the causality behind the hazards.

Below is the comprehensive, self-validating operational and logistical guide for handling N-Phenyl-1-isoquinolinamine.

Mechanistic Hazard Assessment

N-Phenyl-1-isoquinolinamine is a heterocyclic aromatic amine. In laboratory environments, aromatic amines are notorious for their high lipophilicity, which facilitates rapid dermal absorption. Once absorbed, these compounds can undergo metabolic activation (via N-hydroxylation), potentially leading to methemoglobinemia, severe systemic toxicity, and genotoxic effects .

Understanding the physical and chemical mechanisms of this compound dictates our approach to Personal Protective Equipment (PPE) and handling.

Table 1: Quantitative Hazard Causality and PPE Mapping

Hazard Class (GHS)Mechanistic CausalityRequired PPE Specification
H315 (Skin Irritation) Lipophilic phenyl and isoquinoline rings easily penetrate epidermal lipid bilayers, causing systemic absorption and localized dermatitis .Double-gloved Nitrile (Outer >0.11mm), FR Lab Coat with knit cuffs, Impermeable Apron.
H319 (Eye Irritation) Direct particulate contact causes severe, rapid corneal epithelial damage due to localized basicity.Indirect-vented chemical splash goggles (Standard safety glasses are strictly prohibited).
H335 (Resp. Irritation) Inhalation of aerosolized powder deposits basic amine groups in the alveolar space, triggering mucosal inflammation.Fume hood (face velocity 80-120 fpm). N95/P100 Respirator if handled externally.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, standard laboratory attire is insufficient. You must implement a self-validating PPE strategy where every layer serves a specific, verifiable purpose .

  • Hand Protection: Use double-gloved nitrile . Causality: Nitrile provides excellent chemical resistance to non-polar aromatic amines. Double gloving creates a fail-safe; if the outer layer is breached by micro-abrasions from spatulas or glassware, the inner layer remains intact. Validation: Perform a visual inflation test on the outer gloves prior to donning to check for pinhole leaks.

  • Eye/Face Protection: Wear indirect-vented chemical splash goggles . Causality: Dry powders can easily bypass the gaps in standard safety glasses. Indirect venting prevents aerosolized dust from reaching the ocular mucosa while preventing fogging.

  • Body Protection: Wear a Flame-Resistant (FR) lab coat with knit cuffs . Causality: Knit cuffs prevent accidental sleeve retraction, eliminating the skin exposure gap between the glove and the coat. For bulk transfers (>50g), add a disposable impermeable apron to block lipophilic solid transfer to clothing.

Operational Workflow & Handling Protocol

Every step in this workflow includes a verification check to ensure the safety boundary remains unbroken.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Validation: Do not rely solely on digital monitors. Tape a small Kimwipe to the bottom of the sash to visually confirm continuous inward directional airflow before opening the chemical container.

Step 2: Material Staging & Anti-Static Preparation

  • Action: Stage N-Phenyl-1-isoquinolinamine, anti-static weighing boats, and a grounded stainless-steel spatula inside the hood.

  • Causality: Aromatic amine powders hold strong electrostatic charges. Using an anti-static gun (e.g., Zerostat) on the weighing boat neutralizes the charge, preventing the powder from aerosolizing into the user's breathing zone upon opening the vial.

Step 3: Weighing and Transfer

  • Action: Transfer the solid slowly. Immediately dissolve the compound in your reaction solvent inside the fume hood before transferring it to other laboratory apparatuses.

  • Causality: Solutions of aromatic amines are significantly easier to contain and transfer than easily dispersed dry powders.

Spill Response & Disposal Plan

In the event of a breach, immediate chemical neutralization is required to prevent environmental contamination and exposure.

Solid Spill Response Protocol:

  • Isolate: Evacuate the immediate area and lower the fume hood sash. If the spill is outside the hood, don a P100 particulate respirator immediately.

  • Suppress (Do NOT Sweep): Never sweep dry aromatic amine powders, as this generates massive aerosol clouds. Cover the spill with a damp chemical absorbent pad to suppress dust.

  • Neutralize (Acidic Wash): Apply a mildly acidic solution (e.g., 5% acetic acid or dilute HCl) to the spill area.

    • Causality: The acid protonates the amine ( R−NH2​→R−NH3+​ ). This converts the highly lipophilic, hazardous free base into a water-soluble, non-volatile salt, drastically reducing dermal absorption risks and vapor pressure .

  • Collect: Scoop the neutralized, wet mixture into a high-density polyethylene (HDPE) container.

Disposal Logistics:

  • Segregation: Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid), as this triggers highly exothermic degradation.

  • Labeling & Routing: Label clearly as "Toxic Organic Solid Waste - Contains Aromatic Amines". Route exclusively for high-temperature incineration per EPA/RCRA guidelines. Incineration is mandatory as it completely cleaves the heterocyclic rings, preventing environmental bioaccumulation.

Visual Workflow: Safety Signaling & Decontamination

Workflow A 1. Environmental Validation (Fume Hood >80 fpm) B 2. PPE Verification (Double Nitrile, Goggles, FR Coat) A->B Airflow Confirmed C 3. Static-Free Transfer (Zero-Stat Gun & Grounded Spatula) B->C PPE Intact D Spill Occurs? C->D Handling E 4. Acidic Decontamination (Protonation of Amine) D->E Yes (Dust Suppressed) F 5. Hazardous Waste Disposal (High-Temp Incineration) D->F No (Routine Cleanup) E->F Salts Collected

Workflow for the safe handling, validation, and decontamination of N-Phenyl-1-isoquinolinamine.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • 1-Isoquinolinamine | C9H8N2 | CID 73742. PubChem (National Institutes of Health). Available at:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.